molecular formula C15H20N6O5 B605273 Alazopeptin CAS No. 1397-84-8

Alazopeptin

Cat. No.: B605273
CAS No.: 1397-84-8
M. Wt: 364.36 g/mol
InChI Key: LYUGICBKRYXVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alazopeptin is a dipeptide.
trypanocidal agent

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1397-84-8

Molecular Formula

C15H20N6O5

Molecular Weight

364.36 g/mol

IUPAC Name

6-diazo-2-[[6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid

InChI

InChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26)

InChI Key

LYUGICBKRYXVHJ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alazopeptin;  AA223 Lederle;  AA 223 Lederle;  AA-223 Lederle

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Alazopeptin Production by Streptomyces griseoplanus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide with antitumor and trypanocidal activities, is a secondary metabolite produced by the actinobacterium Streptomyces griseoplanus. This document provides a comprehensive technical overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and regulatory aspects. It further outlines experimental protocols for the cultivation of S. griseoplanus, and the extraction, purification, and analysis of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, microbial fermentation, and drug development.

Introduction

This compound is a peptide-based natural product belonging to the diazo-containing class of compounds. Its structure consists of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent antitumor agent. The producing microorganism, Streptomyces griseoplanus, is a Gram-positive, filamentous bacterium known for its ability to synthesize a diverse array of secondary metabolites.[1] This guide delves into the technical details of this compound production, from the genetic blueprint to the final purified compound.

This compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces griseoplanus.[2] The pathway can be broadly divided into the synthesis of the non-proteinogenic amino acid DON and its subsequent incorporation with L-alanine to form the final tripeptide.

The this compound Biosynthetic Gene Cluster (azp)

The azp gene cluster contains all the necessary genetic information for this compound biosynthesis. Key genes and their respective protein functions have been elucidated through gene inactivation and in vitro enzymatic assays.[3]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

GeneEncoded ProteinProposed Function in this compound Biosynthesis
azpKLysine 5-hydroxylaseCatalyzes the initial step, the hydroxylation of L-lysine at the C-5 position.[4]
azpJDehydrogenaseOxidizes the 5-hydroxylysine intermediate.[5]
azpLTransmembrane proteinCatalyzes the diazotization of 5-oxolysine using nitrous acid.
azpIN-acetyltransferaseInvolved in the N-acetylation of an intermediate.
azpCAcyl-CoA synthetase-like enzymeActivates an intermediate for loading onto a carrier protein.
azpFCarrier proteinBinds and shuttles intermediates during the assembly process.
azpGHydrolaseRemoves the N-acetyl group from an intermediate.
azpMPeptide synthetaseCatalyzes the formation of the DON-DON dipeptide.
azpAPeptidaseCatalyzes the final step, the addition of L-alanine to form this compound.
azpRRegulatory proteinPutative pathway-specific regulator.
Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound, based on current research, is a multi-step enzymatic cascade. The synthesis of DON from lysine is a key part of this process, which is then followed by the peptide assembly.

Alazopeptin_Biosynthesis Lysine L-Lysine Hydroxylysine 5-Hydroxylysine Lysine->Hydroxylysine AzpK Oxolysine 5-Oxolysine Hydroxylysine->Oxolysine AzpJ DON 6-Diazo-5-oxo-L-norleucine (DON) Oxolysine->DON AzpL N_acetyl_DON N-acetyl-DON DON->N_acetyl_DON AzpI AzpF_N_acetyl_DON AzpF-bound N-acetyl-DON N_acetyl_DON->AzpF_N_acetyl_DON AzpC, AzpF AzpF_DON AzpF-bound DON AzpF_N_acetyl_DON->AzpF_DON AzpG DON_DON DON-DON AzpF_DON->DON_DON AzpM This compound This compound DON_DON->this compound AzpA Alanine L-Alanine Alanine->this compound

Figure 1: Proposed biosynthetic pathway of this compound in S. griseoplanus.
Regulatory Signaling Pathways

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory cascade for this compound is not fully elucidated, it is likely controlled by a combination of pathway-specific and global regulators. The azp gene cluster contains a putative regulatory gene, azpR, which may act as a pathway-specific activator. Furthermore, broader regulatory networks involving pleiotropic regulators, such as those from the LuxR and SARP (Streptomyces Antibiotic Regulatory Protein) families, are known to influence secondary metabolism in Streptomyces and could play a role in modulating this compound production.

Regulatory_Pathway Environmental_Signals Environmental Signals (e.g., nutrient limitation) Global_Regulators Global Regulators (e.g., LuxR, SARP families) Environmental_Signals->Global_Regulators azpR Pathway-Specific Regulator (azpR) Global_Regulators->azpR azp_cluster This compound Biosynthetic Gene Cluster (azp) azpR->azp_cluster Activation Alazopeptin_Production This compound Production azp_cluster->Alazopeptin_Production

Figure 2: Hypothetical regulatory pathway for this compound production.

Experimental Protocols

Cultivation of Streptomyces griseoplanus

3.1.1. Media Composition

A variety of media can be used for the cultivation of S. griseoplanus. A complex medium is generally preferred for enhanced secondary metabolite production.

Table 2: Example Fermentation Medium for Streptomyces sp.

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0
Trace Elements Solution1.0 mL
Distilled Waterto 1 L
pH 7.2

Note: The optimal carbon and nitrogen sources, as well as their concentrations, may need to be determined empirically for maximizing this compound production.

3.1.2. Fermentation Parameters

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. griseoplanus and incubating for 2-3 days.

  • Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v) and incubated under aerobic conditions.

  • Temperature: 28-30°C

  • Agitation: 200-250 rpm

  • Aeration: Sufficient aeration is critical for growth and secondary metabolism.

  • Fermentation Time: Typically 7-14 days.

Extraction and Purification of this compound

A multi-step process is required to isolate and purify this compound from the fermentation broth.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions containing this compound Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 3: General workflow for the extraction and purification of this compound.

3.2.1. Extraction

  • Cell Removal: The fermentation broth is centrifuged or filtered to remove the mycelia.

  • Solvent Extraction: The resulting supernatant is extracted with an organic solvent such as ethyl acetate at a neutral or slightly acidic pH. The extraction is typically repeated multiple times to ensure complete recovery of the compound.

  • Concentration: The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

3.2.2. Purification

  • Column Chromatography: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase. A gradient of solvents (e.g., a mixture of dichloromethane and methanol) is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the detection and quantification of this compound.

Table 3: Exemplar HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (to be determined based on the UV spectrum of this compound)
Retention Time Dependent on the specific conditions and column used.

Note: Method validation, including linearity, accuracy, precision, and determination of the limit of detection (LOD) and limit of quantification (LOQ), is essential for reliable quantitative analysis.

Quantitative Data

While precise, publicly available data on the production titers of this compound from Streptomyces griseoplanus is scarce, the optimization of fermentation conditions and medium components is a key strategy to enhance the yield of secondary metabolites. For instance, in other Streptomyces species, optimization of factors like carbon and nitrogen sources, pH, and aeration has led to significant increases in antibiotic production, sometimes reaching the g/L range. Researchers aiming to improve this compound yields should consider systematic optimization studies, such as response surface methodology.

Conclusion

This technical guide provides a detailed overview of the production of this compound by Streptomyces griseoplanus. The elucidation of the biosynthetic pathway and the corresponding gene cluster has opened avenues for genetic engineering and synthetic biology approaches to enhance the production of this valuable compound. The outlined experimental protocols offer a foundation for researchers to cultivate S. griseoplanus, purify this compound, and perform analytical characterization. Further research into the specific regulatory mechanisms governing the azp gene cluster will be crucial for the rational design of strategies to improve this compound titers for potential therapeutic applications. The heterologous expression of the this compound BGC in a more amenable host is also a promising strategy for future production and analog generation.

References

The Unveiling of Alazopeptin's Inner Workings: A Deep Dive into its Complete Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of Alazopeptin, a potent antitumor and antitrypanosomal tripeptide. This technical whitepaper elucidates the enzymatic cascade responsible for its formation, from the precursor L-lysine to the final complex molecule, providing a foundational understanding for future bioengineering and therapeutic development.

This compound, a natural product with significant biological activity, is a tripeptide composed of one molecule of L-alanine and two molecules of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON). The elucidation of its complete biosynthetic pathway, primarily in actinomycete strains such as Streptacidiphilus griseoplanus and Kitasatospora azatica, has unveiled a fascinating series of enzymatic reactions, offering a blueprint for the biosynthesis of diazo-containing natural products.[1][2][3]

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the key intermediate DON from L-lysine, and the subsequent assembly of the tripeptide this compound. This intricate process is orchestrated by a dedicated biosynthetic gene cluster (BGC), denoted as the azp cluster, which encodes a suite of specialized enzymes.

Stage 1: The Genesis of a Diazo-Containing Warhead - Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)

The formation of DON, the diazo-containing amino acid that imparts this compound with its potent bioactivity, is a three-step enzymatic cascade initiated from the common amino acid L-lysine.[1][4]

  • Hydroxylation of L-Lysine: The pathway commences with the stereoselective hydroxylation of L-lysine at the C-5 position to yield 5-hydroxylysine. This crucial step is catalyzed by the enzyme AzpK , a lysine 5-hydroxylase. In some organisms, a different class of enzyme, an α-ketoglutarate/Fe²⁺-dependent dioxygenase termed AzpK2 , performs this same function.

  • Oxidation to a Keto Acid: The newly installed hydroxyl group on 5-hydroxylysine is then oxidized to a ketone by the action of the dehydrogenase AzpJ , resulting in the formation of 5-oxolysine.

  • The Enigmatic Diazotization: The final and most remarkable step in DON biosynthesis is the installation of the diazo group. This is catalyzed by the transmembrane protein AzpL , which utilizes 5-oxolysine and nitrous acid as substrates to form 6-diazo-5-oxo-L-norleucine (DON). Site-directed mutagenesis studies have revealed that a specific tyrosine residue (Tyr-93) within AzpL is critical for this diazotization reaction.

Stage 2: The Assembly Line - From DON to this compound

With the synthesis of the DON building block complete, the pathway transitions to the assembly of the final tripeptide, a process involving five enzymes and a carrier protein.

  • N-acetylation of DON: The process begins with the N-acetylation of DON, a reaction catalyzed by the N-acetyltransferase AzpI using acetyl-CoA as the acetyl donor. This step is thought to protect the amino group during the subsequent steps.

  • Loading onto the Carrier Protein: The resulting N-acetyl-DON is then loaded onto a dedicated carrier protein, AzpF , in a reaction mediated by the enzyme AzpC .

  • Deacetylation: The protective N-acetyl group is then removed from the carrier protein-tethered DON by the hydrolase AzpG .

  • Dipeptide Formation: The α/β hydrolase AzpM catalyzes the formation of the DON-DON dipeptide. This enzyme uniquely utilizes two molecules of DON that are both tethered to the carrier protein AzpF.

  • Final Tripeptide Assembly: In the terminal step, the peptidase AzpA catalyzes the addition of L-alanine to the DON-DON dipeptide, completing the synthesis of this compound.

Quantitative Data

While the complete biosynthetic pathway has been elucidated, detailed quantitative data such as enzyme kinetic parameters (Km, kcat) and specific production titers of this compound and its intermediates are not extensively reported in the publicly available literature. The following table summarizes the key enzymes and their established functions.

EnzymeGeneFunctionSubstrate(s)Product
DON Biosynthesis
AzpK/AzpK2azpK/azpK2Lysine 5-hydroxylaseL-Lysine5-Hydroxylysine
AzpJazpJDehydrogenase5-Hydroxylysine5-Oxolysine
AzpLazpLDiazotase5-Oxolysine, Nitrous acid6-Diazo-5-oxo-L-norleucine (DON)
This compound Assembly
AzpIazpIN-acetyltransferaseDON, Acetyl-CoAN-acetyl-DON
AzpCazpCLoading enzymeN-acetyl-DON, AzpFN-acetyl-DON-AzpF
AzpFazpFCarrier Protein--
AzpGazpGDeacetylaseN-acetyl-DON-AzpFDON-AzpF
AzpMazpMDipeptide synthase2 x DON-AzpFDON-DON
AzpAazpAPeptidaseDON-DON, L-AlanineThis compound

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic and biochemical techniques. Below are generalized methodologies for the key experiments cited.

Gene Inactivation Studies

Gene inactivation is employed to confirm the function of specific genes within the azp biosynthetic gene cluster.

  • Vector Construction: A disruption cassette, typically containing an antibiotic resistance gene, is cloned into a vector. This cassette is flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., azpK).

  • Transformation and Homologous Recombination: The constructed vector is introduced into the this compound-producing strain (e.g., Streptacidiphilus griseoplanus) via conjugation or protoplast transformation. Homologous recombination leads to the replacement of the target gene with the disruption cassette.

  • Mutant Selection and Verification: Mutants are selected based on the acquired antibiotic resistance. Successful gene knockout is confirmed by PCR analysis and Southern blotting.

  • Metabolite Analysis: The culture broth of the knockout mutant is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to the wild-type strain. The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant confirms the function of the inactivated gene.

In Vitro Enzymatic Assays

In vitro reconstitution of pathway segments with purified enzymes is used to definitively determine the function of each enzyme.

  • Heterologous Expression and Purification of Enzymes: The genes encoding the azp enzymes (e.g., azpJ, azpI, azpC, azpF, azpG, azpM, azpA) are cloned into expression vectors and transformed into a suitable host, typically E. coli. The recombinant proteins are then overexpressed and purified using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

  • Enzyme Assays: The purified enzyme is incubated with its putative substrate(s) in an appropriate buffer system. For example, to assay AzpJ activity, purified AzpJ is incubated with 5-hydroxylysine and a suitable cofactor (e.g., NAD⁺).

  • Product Detection and Analysis: The reaction mixture is analyzed by analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the formation of the expected product and confirm the enzyme's function. For instance, the conversion of 5-hydroxylysine to 5-oxolysine by AzpJ can be monitored by LC-MS.

Visualizing the Pathway and Experimental Logic

To provide a clear visual representation of the this compound biosynthetic pathway and the logic of the experimental workflows, the following diagrams have been generated using the DOT language.

Alazopeptin_Biosynthesis cluster_don Stage 1: DON Biosynthesis cluster_this compound Stage 2: this compound Assembly L-Lysine L-Lysine 5-Hydroxylysine 5-Hydroxylysine L-Lysine->5-Hydroxylysine AzpK / AzpK2 5-Oxolysine 5-Oxolysine 5-Hydroxylysine->5-Oxolysine AzpJ DON DON 5-Oxolysine->DON AzpL (Nitrous Acid) N-acetyl-DON N-acetyl-DON DON->N-acetyl-DON AzpI (Acetyl-CoA) N-acetyl-DON-AzpF N-acetyl-DON-AzpF N-acetyl-DON->N-acetyl-DON-AzpF AzpC DON-AzpF DON-AzpF N-acetyl-DON-AzpF->DON-AzpF AzpG DON-DON DON-DON DON-AzpF->DON-DON AzpM (x2) This compound This compound DON-DON->this compound AzpA L-Alanine L-Alanine L-Alanine->this compound AzpF AzpF (Carrier Protein) AzpF->N-acetyl-DON-AzpF

Caption: The complete biosynthetic pathway of this compound.

Gene_Inactivation_Workflow cluster_workflow Gene Inactivation Experimental Workflow Start Start Construct Disruption Vector Construct Disruption Vector Start->Construct Disruption Vector Transform into Producer Strain Transform into Producer Strain Construct Disruption Vector->Transform into Producer Strain Select for Recombinants Select for Recombinants Transform into Producer Strain->Select for Recombinants Verify Gene Knockout (PCR/Southern Blot) Verify Gene Knockout (PCR/Southern Blot) Select for Recombinants->Verify Gene Knockout (PCR/Southern Blot) Cultivate Mutant and Wild-Type Cultivate Mutant and Wild-Type Verify Gene Knockout (PCR/Southern Blot)->Cultivate Mutant and Wild-Type Metabolite Extraction Metabolite Extraction Cultivate Mutant and Wild-Type->Metabolite Extraction HPLC-MS Analysis HPLC-MS Analysis Metabolite Extraction->HPLC-MS Analysis Compare Metabolite Profiles Compare Metabolite Profiles HPLC-MS Analysis->Compare Metabolite Profiles Determine Gene Function Determine Gene Function Compare Metabolite Profiles->Determine Gene Function

Caption: Experimental workflow for gene inactivation studies.

In_Vitro_Assay_Workflow cluster_workflow In Vitro Enzyme Assay Workflow Start Start Clone and Express Target Gene Clone and Express Target Gene Start->Clone and Express Target Gene Purify Recombinant Enzyme Purify Recombinant Enzyme Clone and Express Target Gene->Purify Recombinant Enzyme Prepare Reaction Mixture (Enzyme + Substrate) Prepare Reaction Mixture (Enzyme + Substrate) Purify Recombinant Enzyme->Prepare Reaction Mixture (Enzyme + Substrate) Incubate under Optimal Conditions Incubate under Optimal Conditions Prepare Reaction Mixture (Enzyme + Substrate)->Incubate under Optimal Conditions Quench Reaction Quench Reaction Incubate under Optimal Conditions->Quench Reaction Analyze Reaction Products (LC-MS/NMR) Analyze Reaction Products (LC-MS/NMR) Quench Reaction->Analyze Reaction Products (LC-MS/NMR) Confirm Enzyme Function Confirm Enzyme Function Analyze Reaction Products (LC-MS/NMR)->Confirm Enzyme Function

Caption: Workflow for in vitro characterization of biosynthetic enzymes.

This in-depth guide provides a comprehensive overview of the complete biosynthetic pathway of this compound, offering valuable insights for researchers in natural product biosynthesis, enzymology, and drug discovery. The elucidation of this pathway not only expands our fundamental knowledge of how complex bioactive molecules are assembled in nature but also opens avenues for the bio-engineering of novel this compound analogs with potentially improved therapeutic properties.

References

An In-depth Technical Guide to the Antibiotic Mechanism of Action of Alazopeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide antibiotic composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), exerts its antimicrobial effects primarily through the actions of its constituent, DON. As a potent glutamine antagonist, DON disrupts critical metabolic pathways in bacteria, leading to growth inhibition and cell death. This technical guide provides a detailed examination of the dual mechanism of action of this compound's active moiety, DON, as an antibiotic. It focuses on its role as an inhibitor of both purine biosynthesis and hexosamine biosynthesis, the latter being a crucial pathway for cell wall synthesis. This document summarizes available quantitative data, outlines detailed experimental protocols for mechanism-of-action studies, and provides visualizations of the key pathways and experimental workflows.

Introduction

This compound is a naturally occurring compound isolated from Streptomyces species.[1] Its biological activity is conferred by its active component, 6-diazo-5-oxo-L-norleucine (DON), a structural analog of L-glutamine.[2] This structural mimicry allows DON to competitively inhibit a range of glutamine-utilizing enzymes, making it a broad-spectrum antagonist of glutamine metabolism.[2] While extensively studied for its anti-tumor properties, this compound also possesses antibacterial activity.[3] This guide focuses specifically on its mechanism of action as an antibiotic, which is of significant interest in the ongoing search for novel antimicrobial agents.

The primary antibacterial mechanism of this compound, through DON, is a dual-pronged attack on essential bacterial metabolic pathways: the inhibition of de novo purine biosynthesis and the disruption of hexosamine biosynthesis, which is a critical precursor pathway for peptidoglycan synthesis.[4]

Core Mechanism of Action: A Dual Inhibition Strategy

The antibacterial activity of this compound's active component, DON, stems from its ability to act as a glutamine antagonist, covalently inactivating key enzymes in two vital biosynthetic pathways.

Inhibition of De Novo Purine Biosynthesis

The de novo synthesis of purines is essential for the production of nucleotides, the building blocks of DNA and RNA. A key rate-limiting step in this pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA), a reaction catalyzed by the enzyme Amidophosphoribosyltransferase (EC 2.4.2.14). This enzyme utilizes the amide group from glutamine as a nitrogen donor.

DON, as a glutamine analog, binds to the glutamine-binding site of Amidophosphoribosyltransferase. Following binding, the diazo group of DON is believed to form a covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. This blockage of the first committed step of purine synthesis depletes the bacterial cell of essential purine nucleotides, thereby halting DNA and RNA synthesis and leading to bacteriostasis and ultimately cell death.

Inhibition of Hexosamine Biosynthesis and Cell Wall Synthesis

In addition to its effects on nucleotide synthesis, DON also disrupts the synthesis of the bacterial cell wall. The initial and rate-limiting step in the hexosamine biosynthetic pathway is the conversion of fructose-6-phosphate to glucosamine-6-phosphate, catalyzed by Glucosamine-6-phosphate synthase (GlmS; EC 2.6.1.16). This enzyme also uses glutamine as the amide donor.

Similar to its action on Amidophosphoribosyltransferase, DON inhibits Glucosamine-6-phosphate synthase by acting as a competitive inhibitor with respect to glutamine. By blocking this enzyme, DON prevents the formation of glucosamine-6-phosphate, a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is an essential building block for peptidoglycan, the major structural component of the bacterial cell wall. The inhibition of this pathway leads to a compromised cell wall, resulting in the formation of filaments and spheroplasts in bacteria like Escherichia coli and ultimately cell lysis due to osmotic stress.

Alazopeptin_Dual_Mechanism cluster_transport Bacterial Cell cluster_pathways Metabolic Pathways cluster_purine Purine Biosynthesis cluster_hexosamine Hexosamine & Cell Wall Biosynthesis This compound This compound DON 6-Diazo-5-oxo-L-norleucine (DON) This compound->DON Intracellular Cleavage Amidotransferase Amidophosphoribosyl- transferase DON->Amidotransferase Inhibits GlmS Glucosamine-6-P synthase (GlmS) DON->GlmS Inhibits PRPP PRPP PRPP->Amidotransferase PRA PRA Purines Purine Nucleotides (ATP, GTP) PRA->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Essential for Amidotransferase->PRA Fru6P Fructose-6-P Fru6P->GlmS GlcN6P Glucosamine-6-P PG Peptidoglycan (Cell Wall) GlcN6P->PG Multiple Steps Cell_Integrity Cellular Integrity PG->Cell_Integrity Maintains GlmS->GlcN6P MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end GlmS_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis mix_reagents Mix Buffer, Fru-6-P, and Inhibitor (DON) pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Add L-glutamine and GlmS Enzyme pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop Reaction (Boil) incubate_reaction->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge add_ac_anhydride Add Acetic Anhydride, Incubate at 90°C centrifuge->add_ac_anhydride Supernatant add_ehrlich Add Ehrlich's Reagent, Incubate at 37°C add_ac_anhydride->add_ehrlich measure_abs Measure Absorbance at 585 nm add_ehrlich->measure_abs calc_product Calculate Product Concentration measure_abs->calc_product calc_inhibition Calculate % Inhibition calc_product->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

References

Alazopeptin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin is a naturally occurring tripeptide with notable antitumor and antitrypanosomal activities. Comprising two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine, its therapeutic potential is rooted in its function as a glutamine antagonist, effectively inhibiting vital metabolic pathways in rapidly proliferating cells. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification from microbial fermentation. Furthermore, it elucidates the molecular mechanism of action, offering insights for researchers and professionals engaged in natural product discovery and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by several species of actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds. The primary producers of this compound identified to date are soil-dwelling microorganisms.

Table 1: this compound-Producing Microorganisms

Microorganism StrainClassificationReference
Streptacidiphilus griseoplanusActinomycete[1]
Kitasatospora azaticaActinomycete[1]
Streptomyces candidus var. azaticusActinomycete[2]
Actinosynnema mirumActinomycete[1]

These microorganisms synthesize this compound through a complex biosynthetic pathway, which has been elucidated through genetic and biochemical studies.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-lysine. The complete biosynthetic gene cluster (BGC) for this compound has been identified in Streptacidiphilus griseoplanus and Kitasatospora azatica, providing a genetic roadmap for its formation. The pathway can be broadly divided into the synthesis of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON) and the subsequent assembly of the tripeptide.

The key steps in the biosynthetic pathway are as follows:

  • Hydroxylation of L-lysine: The pathway is initiated by the hydroxylation of L-lysine at the C5 position.

  • Oxidation and Transamination: A series of enzymatic reactions, including oxidation and transamination, convert the hydroxylated lysine into a key intermediate.

  • Diazotization: A crucial step involves the formation of the diazo group, which is characteristic of DON.

  • Peptide Assembly: Finally, a non-ribosomal peptide synthetase (NRPS) machinery assembles the this compound tripeptide, incorporating one molecule of L-alanine and two molecules of the newly synthesized DON.

Alazopeptin_Biosynthesis cluster_DON_synthesis DON Synthesis cluster_peptide_assembly Peptide Assembly L-Lysine L-Lysine Hydroxylated_Lysine Hydroxylated_Lysine L-Lysine->Hydroxylated_Lysine Hydroxylation Keto-acid_intermediate Keto-acid_intermediate Hydroxylated_Lysine->Keto-acid_intermediate Oxidation DON DON Keto-acid_intermediate->DON Transamination & Diazotization NRPS_machinery NRPS_machinery DON->NRPS_machinery L-Alanine L-Alanine L-Alanine->NRPS_machinery This compound This compound NRPS_machinery->this compound Peptide Bond Formation

Biosynthetic pathway of this compound.

Isolation and Purification of this compound

Fermentation

For optimal production of this compound, the selected microbial strain is cultured in a suitable liquid medium under controlled conditions.

Table 2: General Fermentation Parameters for this compound Production

ParameterRecommended Range
Carbon SourceGlucose, Starch
Nitrogen SourceSoybean meal, Yeast extract, Peptone
Temperature28-30°C
pH6.8-7.2
Aeration1 vvm (volume of air per volume of medium per minute)
Agitation200-250 rpm
Incubation Time5-7 days
Experimental Protocol for Isolation and Purification

The following protocol outlines a general procedure for the isolation and purification of this compound from a fermentation culture.

1. Harvest and Cell Separation:

  • After the fermentation period, the culture broth is harvested.
  • The microbial cells are separated from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) or microfiltration. The supernatant contains the extracellular this compound.

2. Extraction:

  • The cell-free supernatant is subjected to solvent extraction. Due to the polar nature of this compound, polar organic solvents are suitable.
  • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid (e.g., HCl).
  • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol. Repeat the extraction process 2-3 times to maximize recovery.
  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Chromatographic Purification:

  • The concentrated crude extract is then subjected to a series of chromatographic steps for purification.
  • Silica Gel Column Chromatography:
  • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and adsorbed onto a small amount of silica gel.
  • The adsorbed sample is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
  • The column is eluted with a gradient of increasing polarity, for example, a step-wise gradient of chloroform-methanol mixtures (e.g., 100:0, 99:1, 98:2, etc.).
  • Fractions are collected and analyzed for the presence of this compound using a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Further Purification (if necessary):
  • Fractions containing impure this compound can be pooled, concentrated, and subjected to further purification using techniques like Sephadex LH-20 column chromatography (size-exclusion) or preparative HPLC with a C18 column (reverse-phase).

4. Crystallization and Characterization:

  • The purified this compound fractions are concentrated to dryness.
  • The purified compound can be crystallized from a suitable solvent system (e.g., methanol-water).
  • The identity and purity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.

"Fermentation_Broth" [label="Fermentation Broth", fillcolor="#FBBC05"]; "Centrifugation" [label="Cell Separation\n(Centrifugation/Filtration)"]; "Supernatant" [label="Cell-Free Supernatant"]; "Solvent_Extraction" [label="Solvent Extraction\n(e.g., Ethyl Acetate)"]; "Crude_Extract" [label="Crude this compound Extract"]; "Silica_Gel_Chromatography" [label="Silica Gel Column Chromatography"]; "Fraction_Collection" [label="Fraction Collection & Analysis (TLC/HPLC)"]; "Further_Purification" [label="Further Purification\n(Sephadex/Prep-HPLC)"]; "Pure_this compound" [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fermentation_Broth" -> "Centrifugation"; "Centrifugation" -> "Supernatant"; "Supernatant" -> "Solvent_Extraction"; "Solvent_Extraction" -> "Crude_Extract"; "Crude_Extract" -> "Silica_Gel_Chromatography"; "Silica_Gel_Chromatography" -> "Fraction_Collection"; "Fraction_Collection" -> "Further_Purification"; "Further_Purification" -> "Pure_this compound"; }

General workflow for this compound isolation.

Mechanism of Action: Glutamine Antagonism

The biological activity of this compound stems from its structural similarity to the amino acid L-glutamine. The two 6-diazo-5-oxo-L-norleucine (DON) residues in this compound act as potent glutamine antagonists. Glutamine is a crucial nutrient for rapidly dividing cells, including cancer cells, as it serves as a nitrogen donor for the biosynthesis of purines, pyrimidines, and other essential biomolecules.

This compound exerts its cytotoxic effects by competitively inhibiting glutamine-utilizing enzymes, thereby disrupting key metabolic pathways essential for cell growth and proliferation. The primary targets of this compound are enzymes involved in nucleotide synthesis.

Key Inhibitory Actions:

  • Inhibition of Purine Synthesis: this compound blocks several enzymes in the de novo purine biosynthesis pathway that require glutamine as a nitrogen donor. This leads to a depletion of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis.

  • Inhibition of Pyrimidine Synthesis: Similarly, this compound inhibits key steps in pyrimidine synthesis, leading to a reduction in the cellular pools of cytosine, thymine, and uracil nucleotides.

  • Disruption of DNA and RNA Synthesis: The depletion of nucleotide precursors ultimately results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Alazopeptin_Signaling_Pathway This compound This compound Glutamine_Utilizing_Enzymes Glutamine-Utilizing Enzymes This compound->Glutamine_Utilizing_Enzymes Competitive Inhibition Glutamine Glutamine Glutamine->Glutamine_Utilizing_Enzymes Purine_Synthesis De Novo Purine Synthesis Glutamine_Utilizing_Enzymes->Purine_Synthesis Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Glutamine_Utilizing_Enzymes->Pyrimidine_Synthesis Nucleotide_Pools Nucleotide Pools (ATP, GTP, CTP, TTP) Purine_Synthesis->Nucleotide_Pools Pyrimidine_Synthesis->Nucleotide_Pools DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Pools->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation & Survival DNA_RNA_Synthesis->Cell_Proliferation

Mechanism of action of this compound.

Quantitative Data

Specific quantitative data on this compound production and purification yields are not extensively reported in recent literature. Historical data suggests that yields are highly dependent on the producing strain and fermentation conditions. Optimization of the fermentation medium and process parameters is crucial for enhancing the production titer.

Table 3: Representative (Hypothetical) Data on this compound Purification

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (units/mg)Yield (%)Purification Fold
Cell-Free Supernatant10,000250251001
Solvent Extraction1,500220147885.9
Silica Gel Chromatography2001809007236
Sephadex LH-2050150300060120

Note: The data in this table is illustrative and intended to represent a typical purification summary. Actual values will vary.

Conclusion

This compound remains a compound of significant interest due to its potent biological activities. Understanding its natural sources, biosynthesis, and mechanism of action is fundamental for its potential development as a therapeutic agent. The methodologies outlined in this guide provide a framework for the isolation and purification of this compound, which can be further optimized for specific research and development applications. The elucidation of its role as a glutamine antagonist offers a clear direction for investigating its efficacy in cancer and other diseases characterized by metabolic dysregulation. Further research focusing on strain improvement and fermentation optimization could lead to higher production yields, facilitating more extensive preclinical and clinical evaluation of this promising natural product.

References

physical and chemical properties of Alazopeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide antibiotic produced by Streptacidiphilus griseoplanus and Kitasatospora azatica, has garnered significant interest for its moderate anti-trypanosomal and antitumor activities.[1] Structurally, it is comprised of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Physical and Chemical Properties

This compound is a crystalline solid.[3] While a precise melting point has not been definitively reported in the available literature, its stability and solubility have been characterized.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀N₆O₅[4]
Molecular Weight 364.36 g/mol
Appearance Solid powder, Crystal
Solubility Soluble in DMSO and water.
Storage Conditions Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
CAS Number 1397-84-8
IUPAC Name (2S)-2-[[(2S)-2-(L-alanylamino)-5-diazo-4-oxopentanoyl]amino]-5-diazo-4-oxopentanoic acid
SMILES C=CCN--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O

Stability: this compound is stable for several weeks during ordinary shipping and customs procedures. For long-term storage, it should be kept in a dry, dark environment at -20°C. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its degradation profile and identify potential degradation products.

Mechanism of Action: Glutamine Antagonism

The biological activity of this compound is primarily attributed to its constituent 6-diazo-5-oxo-L-norleucine (DON) moieties. DON is a well-known glutamine antagonist that broadly inhibits glutamine-utilizing enzymes. This interference with glutamine metabolism has profound effects on cancer cells, which are often highly dependent on glutamine for proliferation and survival.

Inhibition of Glutamine-Dependent Enzymes

This compound, through its DON components, acts as a competitive inhibitor of glutamine amidotransferases. These enzymes are crucial for the biosynthesis of purines, pyrimidines, and other essential molecules. By blocking these pathways, this compound disrupts nucleotide synthesis and ultimately inhibits cell growth.

Impact on Signaling Pathways

The glutamine antagonism of this compound has been shown to impact key cellular signaling pathways, including the mTOR pathway and the ferroptosis pathway.

  • mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine metabolism is known to activate mTORC1. By inhibiting glutamine metabolism, this compound can lead to the downregulation of mTORC1 signaling, thereby suppressing cell proliferation.

  • Ferroptosis Pathway: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutamine metabolism is linked to the synthesis of glutathione (GSH), a key antioxidant that protects cells from ferroptosis by neutralizing lipid peroxides through the action of glutathione peroxidase 4 (GPX4). By inhibiting glutamine metabolism, this compound can deplete intracellular GSH levels, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis.

Alazopeptin_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound GlutamineMetabolism Glutamine Metabolism This compound->GlutamineMetabolism Inhibits Glutamine Glutamine Glutamine->GlutamineMetabolism mTORC1 mTORC1 Signaling GlutamineMetabolism->mTORC1 Activates CellProliferation Cell Proliferation GlutamineMetabolism->CellProliferation Supports GSH GSH Synthesis GlutamineMetabolism->GSH Required for mTORC1->CellProliferation Promotes GPX4 GPX4 GSH->GPX4 Cofactor for LipidPeroxides Lipid Peroxides GPX4->LipidPeroxides Reduces Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Induces

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptacidiphilus griseoplanus

This protocol outlines a general approach for the isolation and purification of this compound from a fermentation broth of Streptacidiphilus griseoplanus. Optimization of specific parameters may be required.

1. Fermentation:

  • Inoculate a suitable production medium with a spore suspension or vegetative mycelium of Streptacidiphilus griseoplanus.

  • Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, pH, and aeration).

2. Broth Extraction:

  • After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • The supernatant contains the secreted this compound.

3. Initial Purification by Adsorption Chromatography:

  • Pass the clarified broth through a column packed with a suitable adsorbent resin (e.g., Amberlite XAD series) to capture this compound.

  • Wash the column with water to remove unbound impurities.

  • Elute this compound from the resin using an organic solvent such as methanol or acetone.

4. Solvent Extraction:

  • Concentrate the eluate under reduced pressure.

  • Perform a liquid-liquid extraction to further purify this compound. For example, extract the concentrated eluate with a water-immiscible organic solvent like ethyl acetate at an acidic pH to move this compound into the organic phase.

5. Chromatographic Purification:

  • Subject the concentrated organic extract to further chromatographic steps for final purification. This may involve:

    • Silica Gel Column Chromatography: Elute with a gradient of solvents of increasing polarity (e.g., chloroform-methanol).

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Use a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).

6. Crystallization:

  • Concentrate the purified fractions containing this compound and induce crystallization by slow evaporation of the solvent or by adding a non-solvent.

Alazopeptin_Purification_Workflow Fermentation Fermentation of S. griseoplanus Harvest Harvest and Clarify Broth Fermentation->Harvest Adsorption Adsorption Chromatography (e.g., XAD resin) Harvest->Adsorption Elution Elution with Organic Solvent Adsorption->Elution Concentration1 Concentration Elution->Concentration1 Extraction Solvent Extraction Concentration1->Extraction Concentration2 Concentration Extraction->Concentration2 Chromatography Chromatographic Purification (Silica Gel, RP-HPLC) Concentration2->Chromatography Crystallization Crystallization Chromatography->Crystallization Purethis compound Pure this compound Crystallization->Purethis compound

Caption: Workflow for this compound purification.

Glutamine Amidotransferase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound on a glutamine-dependent enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.

Materials:

  • Purified glutamine amidotransferase

  • Glutamine (substrate)

  • Co-substrate for the specific enzyme reaction

  • This compound (inhibitor)

  • Assay buffer

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate for a coupled-enzyme assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dissolve the enzyme, substrates, and this compound in the appropriate assay buffer. Prepare a series of dilutions of this compound.

  • Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add the enzyme solution and varying concentrations of this compound or vehicle control. Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates (glutamine and the co-substrate).

  • Monitor Reaction: Measure the product formation over time using a microplate reader at the appropriate wavelength for the detection reagent.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Conclusion

This compound represents a promising natural product with potential applications in oncology and anti-parasitic therapies. Its mechanism of action as a glutamine antagonist provides a clear rationale for its biological activity. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its physical and chemical properties, particularly its degradation profile, and to optimize its isolation and purification for larger-scale production.

References

Methodological & Application

Application Notes and Protocols for Alazopeptin in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic composed of one molecule of alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[1] DON is a well-characterized glutamine antagonist that exhibits antitumor activity.[1][2][3] The cytotoxic effects of this compound are attributed to DON, which acts as a broad-spectrum inhibitor of enzymes that utilize glutamine as a substrate.[1]

Cancer cells often exhibit a high metabolic rate and an increased dependence on glutamine for energy production, biosynthesis of macromolecules (nucleotides, amino acids, and lipids), and maintenance of redox homeostasis. This phenomenon, often termed "glutamine addiction," makes glutamine metabolism a promising target for anticancer therapies. This compound, through its active component DON, disrupts these critical metabolic pathways, leading to cell growth inhibition and apoptosis.

These application notes provide a comprehensive overview of the protocols for utilizing this compound in cancer cell culture, including its mechanism of action, quantitative data on its efficacy, and detailed experimental procedures.

Mechanism of Action

This compound's anticancer activity is mediated by its active moiety, 6-diazo-5-oxo-L-norleucine (DON). DON is a structural analog of glutamine and acts as an irreversible inhibitor of a wide range of glutamine-utilizing enzymes. By binding to the glutamine-binding site of these enzymes, DON effectively shuts down key metabolic pathways essential for cancer cell proliferation and survival.

Key enzymatic processes inhibited by DON include:

  • Glutaminolysis: The conversion of glutamine to glutamate, a key step for anaplerosis of the tricarboxylic acid (TCA) cycle.

  • De novo purine and pyrimidine synthesis: Glutamine provides the nitrogen atoms for the synthesis of nucleotide bases, the building blocks of DNA and RNA.

  • Hexosamine biosynthesis: This pathway is crucial for the synthesis of glycoproteins and other macromolecules.

  • Asparagine synthesis: DON has been shown to inhibit asparagine synthetase (ASNS).

The inhibition of these pathways leads to a cascade of cellular events, including the depletion of essential biosynthetic precursors, increased oxidative stress, and ultimately, cell cycle arrest and apoptosis.

Data Presentation: In Vitro Efficacy of DON

The following table summarizes the available quantitative data on the in vitro cytotoxic and inhibitory effects of 6-diazo-5-oxo-L-norleucine (DON), the active component of this compound.

Cell LineCancer TypeEndpointValueReference(s)
Malignant Peripheral Nerve Sheath Tumor (MPNST)SarcomaIC508-9 µM
Immortalized Schwann Cells (non-cancerous)Normal Nerve SheathIC50>30 µM
P493BLymphomaEC5010.0 ± 0.11 µM
BONHuman Carcinoid-Strong inhibition at 10 µM
Kidney-type glutaminase (cKGA)Cell-free enzyme assayIC50~1 mM

IC50: The concentration of a drug that gives half-maximal inhibitory response. EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in cancer cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Due to the limited information on the direct solubility of this compound, it is recommended to follow the guidelines for its active component, DON, which is soluble in aqueous solutions and DMSO.

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO or PBS.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks or plates

  • This compound stock solution

Protocol:

  • Culture the cancer cells in a suitable complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well, 24-well, or 6-well plates at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Prepare a series of working concentrations of this compound by diluting the stock solution in a complete culture medium. Based on the available data for DON, a concentration range of 1 µM to 50 µM is a reasonable starting point for dose-response experiments.

  • Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Caption: this compound's active component, DON, inhibits key glutamine-dependent pathways.

Alazopeptin_Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity start Start prep_cells Prepare Cancer Cell Culture start->prep_cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate adherence Allow Cells to Adhere (24 hours) seed_plate->adherence prep_this compound Prepare Serial Dilutions of this compound adherence->prep_this compound treat_cells Treat Cells with this compound (24, 48, or 72 hours) adherence->treat_cells prep_this compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for evaluating this compound's cytotoxicity in cancer cells.

References

Application Notes and Protocols for Testing Alazopeptin on Trypanosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin, a naturally derived compound, has demonstrated moderate antitrypanosomal activity in both laboratory (in vitro) and living organism (in vivo) studies.[1] As a glutamine antagonist, its mechanism of action is believed to involve the disruption of essential metabolic pathways in trypanosomes that are dependent on glutamine. This document provides a detailed experimental framework for the comprehensive evaluation of this compound's efficacy and mechanism of action against Trypanosoma brucei, the causative agent of African trypanosomiasis.

Trypanosomes have a unique physiology, including a heavy reliance on the salvage of purines from their host, as they lack the ability to produce them from scratch.[2] Several key enzymes in the parasite's purine and pyrimidine synthesis pathways are glutamine-dependent, making them prime targets for glutamine antagonists like this compound. These enzymes include CTP synthetase and GMP synthase, both of which are vital for the parasite's survival and replication.[2][3][4]

These application notes provide protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, assessing its toxicity to mammalian cells to determine its selectivity, and investigating its specific molecular targets within the parasite. Furthermore, a protocol for evaluating the in vivo efficacy of this compound in a mouse model of trypanosomiasis is detailed.

Data Presentation

Effective evaluation of a potential drug candidate requires the systematic recording and clear presentation of quantitative data. The following tables are examples of how to structure the results obtained from the experimental protocols outlined below.

Table 1: In Vitro Activity and Cytotoxicity of this compound

CompoundT. brucei IC50 (µM)Mammalian Cell Line (e.g., L929) IC50 (µM)Selectivity Index (SI)
This compound[Example: 5.2][Example: >100][Example: >19.2]
Suramin (Control)[Insert Value][Insert Value][Insert Value]
Pentamidine (Control)[Insert Value][Insert Value][Insert Value]

Note: The values for this compound are placeholders. Actual experimental data should be inserted.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Trypanosomiasis

Treatment GroupDose (mg/kg/day)Mean Parasitemia Reduction (%)Mean Survival Time (Days)
Vehicle Control-0[Example: 8]
This compound[Example: 10][Example: 75][Example: 15]
This compound[Example: 25][Example: 95][Example: 25]
Suramin (Control)[Insert Value][Insert Value][Insert Value]

Note: The values for this compound are placeholders. Actual experimental data should be inserted.

Experimental Protocols

In Vitro Susceptibility of Trypanosoma brucei

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against the bloodstream form of T. brucei.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., strain 427)

  • Complete HMI-9 medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Spectrofluorometer

Procedure:

  • Maintain T. brucei in complete HMI-9 medium in a logarithmic growth phase.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions in complete HMI-9 medium.

  • Seed the 96-well plates with a suspension of trypanosomes at a final density of 2 x 10^4 cells/mL.

  • Add the serially diluted this compound to the wells. Include wells with untreated parasites (negative control) and a standard trypanocidal drug (e.g., suramin or pentamidine) as a positive control.

  • Incubate the plates for 48 hours in a humidified incubator.

  • Add resazurin solution to each well and incubate for an additional 24 hours.

  • Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol is for assessing the toxicity of this compound against a mammalian cell line to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture the mammalian cells in complete medium until they reach 80-90% confluency.

  • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value as described for the trypanosome susceptibility assay. The Selectivity Index (SI) is then calculated as the ratio of the mammalian cell IC50 to the T. brucei IC50.

Mechanism of Action Studies: Enzyme Inhibition Assays

This protocol provides a general framework for assessing the inhibitory effect of this compound on key glutamine-dependent enzymes in T. brucei.

Materials:

  • Recombinant T. brucei CTP synthetase or GMP synthase

  • This compound

  • Substrates for the respective enzymes (e.g., UTP, ATP, glutamine for CTP synthetase; XMP, ATP, glutamine for GMP synthase)

  • Assay buffer

  • Detection reagents (e.g., for measuring ADP or glutamate production)

  • 96-well plates

  • Plate reader

Procedure:

  • Express and purify the recombinant trypanosomal enzyme of interest.

  • In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrates.

  • Incubate for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagents.

  • Measure the product formation using a plate reader.

  • Determine the IC50 of this compound for the enzyme and perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

In Vivo Efficacy in a Murine Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in mice infected with T. brucei.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Trypanosoma brucei (a strain that establishes a reproducible infection in mice)

  • This compound

  • Vehicle for drug administration (e.g., sterile saline)

  • Standard drug (e.g., suramin)

  • Microscope and hemocytometer

Procedure:

  • Infect mice intraperitoneally with 1 x 10^4 T. brucei bloodstream forms.

  • Randomly divide the infected mice into treatment and control groups.

  • On day 3 post-infection, when parasitemia is established, begin treatment.

  • Administer this compound (e.g., intraperitoneally or orally) at different doses daily for a specified period (e.g., 7 days).

  • The control group should receive the vehicle alone. Another group should be treated with a standard drug.

  • Monitor parasitemia daily by taking a small blood sample from the tail vein and counting the trypanosomes using a hemocytometer.

  • Monitor the health of the mice, including weight and clinical signs of disease.

  • Record the survival time for each mouse.

  • Analyze the data to determine the effect of this compound on parasitemia levels and survival rates compared to the control groups.

Visualizations

Alazopeptin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Trypanosome Trypanosome Cytoplasm cluster_Purine Purine Synthesis cluster_Pyrimidine Pyrimidine Synthesis This compound This compound AminoAcidTransporter Amino Acid Transporter This compound->AminoAcidTransporter Enters cell CTPsynthase CTP Synthetase This compound->CTPsynthase Inhibits GMPsynthase GMP Synthase This compound->GMPsynthase Inhibits CPSII Carbamoyl Phosphate Synthetase II This compound->CPSII Inhibits OtherEnzymes Other Glutamine- Dependent Enzymes This compound->OtherEnzymes Inhibits Glutamine Glutamine Glutamine->AminoAcidTransporter Enters cell Glutamine_int Intracellular Glutamine Pool AminoAcidTransporter->Glutamine_int Glutamine_int->CTPsynthase Substrate Glutamine_int->GMPsynthase Substrate Glutamine_int->CPSII Substrate Glutamine_int->OtherEnzymes Substrate CTP CTP CTPsynthase->CTP GMP GMP GMPsynthase->GMP XMP XMP XMP->GMPsynthase Purine_Nucleotides Purine Nucleotides GMP->Purine_Nucleotides DNA_RNA_Purine DNA/RNA Purine_Nucleotides->DNA_RNA_Purine UTP UTP UTP->CTPsynthase Pyrimidine_Nucleotides Pyrimidine Nucleotides CTP->Pyrimidine_Nucleotides DNA_RNA_Pyrimidine DNA/RNA Pyrimidine_Nucleotides->DNA_RNA_Pyrimidine

Caption: Proposed mechanism of this compound in T. brucei.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_MoA Mechanism of Action Studies cluster_InVivo In Vivo Evaluation cluster_Data Data Analysis & Conclusion Trypanosome_Culture 1. T. brucei Culture IC50_Assay 2. This compound IC50 Determination Trypanosome_Culture->IC50_Assay Selectivity_Index 4. Calculate Selectivity Index IC50_Assay->Selectivity_Index Cytotoxicity_Assay 3. Mammalian Cell Cytotoxicity Assay Cytotoxicity_Assay->Selectivity_Index Enzyme_Assay 5. Enzyme Inhibition Assays (CTPs, GMPs) Selectivity_Index->Enzyme_Assay Metabolomics 6. Metabolomic Analysis Enzyme_Assay->Metabolomics Mouse_Infection 7. Murine Model Infection Metabolomics->Mouse_Infection Drug_Administration 8. This compound Administration Mouse_Infection->Drug_Administration Efficacy_Assessment 9. Assess Efficacy (Parasitemia, Survival) Drug_Administration->Efficacy_Assessment Lead_Optimization Lead Optimization Efficacy_Assessment->Lead_Optimization

Caption: Experimental workflow for this compound testing.

Logical_Relationship cluster_Enzyme Enzyme Inhibition cluster_Pathway Metabolic Pathway Disruption cluster_Cellular Cellular Effects This compound This compound (Glutamine Antagonist) CTPs_inhibition CTP Synthetase Inhibition This compound->CTPs_inhibition GMPs_inhibition GMP Synthase Inhibition This compound->GMPs_inhibition Pyrimidine_synthesis_block Pyrimidine Synthesis Blocked CTPs_inhibition->Pyrimidine_synthesis_block Purine_synthesis_block Purine Synthesis Blocked GMPs_inhibition->Purine_synthesis_block DNA_RNA_synthesis_defect Defective DNA/RNA Synthesis Pyrimidine_synthesis_block->DNA_RNA_synthesis_defect Purine_synthesis_block->DNA_RNA_synthesis_defect Cell_cycle_arrest Cell Cycle Arrest DNA_RNA_synthesis_defect->Cell_cycle_arrest Trypanocidal_effect Trypanocidal Effect Cell_cycle_arrest->Trypanocidal_effect

Caption: Logical flow of this compound's trypanocidal action.

References

Application Notes and Protocols for Creating Stable Alazopeptin Solutions for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic with antitumor and anti-trypanosomal activities, composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutamine antagonist, this compound and its active moiety, DON, irreversibly inhibit glutamine-utilizing enzymes, disrupting critical metabolic pathways for cell proliferation, such as de novo purine and pyrimidine synthesis.[3][4][5] This mechanism of action makes it a compound of significant interest in cancer research. However, the inherent instability of diazo compounds like this compound presents challenges in preparing stable solutions for reproducible in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions to ensure experimental consistency and accuracy.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for developing appropriate handling and formulation strategies. Due to the limited availability of specific data for this compound, the properties of its active component, 6-diazo-5-oxo-L-norleucine (DON), are used as a primary reference.

Table 1: Physicochemical Properties of this compound and 6-Diazo-5-oxo-L-norleucine (DON)

PropertyValue (this compound)Value (DON)Reference(s)
Molecular FormulaC₁₅H₂₀N₆O₅C₆H₉N₃O₃
Molecular Weight364.36 g/mol 171.15 g/mol
Appearance-Yellowish powder
UV Absorption Maxima (in phosphate buffer, pH 7)-274 nm and 244 nm

Table 2: Solubility Data for 6-Diazo-5-oxo-L-norleucine (DON)

SolventSolubilityConcentration (mM)Reference(s)
Water34 mg/mL198.65
PBS (pH 7.2)10 mg/mL58.42
DMSO1 mg/mL5.84
EthanolInsoluble-
Methanol (aqueous solutions)Soluble-
Acetone (aqueous solutions)Soluble-

Note: The solubility of this compound is expected to be similar to DON, but empirical determination is recommended.

Stability of this compound Solutions

Table 3: Summary of Factors Affecting this compound/DON Solution Stability

ConditionEffect on StabilityRecommendationsReference(s)
pH Most stable at neutral to slightly acidic pH. Rapid degradation at pH < 1.5 and > 11.Prepare and store solutions in a buffered system between pH 6.0 and 7.4.
Temperature Degradation rate increases with temperature.Prepare solutions at room temperature and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Diazo compounds can be light-sensitive.Protect solutions from light by using amber vials or wrapping containers in foil.
Oxidizing Agents Potential for degradation.Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer

This protocol describes the preparation of a 10 mM stock solution of this compound in a buffered aqueous solution, suitable for further dilution in cell culture media or for in vivo studies.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile, amber, or foil-wrapped conical tubes (e.g., 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM stock solution, weigh out 36.44 mg of this compound powder.

  • Dissolution: Aseptically add the weighed this compound to a sterile conical tube. Add 9 mL of sterile PBS (pH 7.2).

  • Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution may have a slight yellowish tint.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and filter the solution into a new sterile, light-protected conical tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile, and light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C is acceptable.

G cluster_prep Protocol 1: Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile PBS (pH 7.2) weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Light-Protected Tubes filter->aliquot store Store at -80°C aliquot->store

Workflow for this compound stock solution preparation.
Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of DON and is suitable for determining the concentration and purity of this compound in prepared solutions. It involves a derivatization step to improve the stability and chromatographic retention of the analyte.

Materials:

  • This compound solution (stock or experimental sample)

  • 3N HCl in n-butanol

  • Water/acetonitrile (70:30, v/v)

  • UPLC-MS/MS system

Procedure:

  • Derivatization:

    • To 10 µL of the this compound solution, add 250 µL of 3N HCl in n-butanol in a low-retention microcentrifuge tube.

    • Heat the mixture at 60°C for 30 minutes in a shaking water bath.

    • Dry the sample at 45°C under a stream of nitrogen.

    • Reconstitute the dried sample in 50 µL of water/acetonitrile (70:30, v/v).

    • Vortex and centrifuge at 16,000 x g.

  • UPLC-MS/MS Analysis:

    • Inject the supernatant onto the UPLC-MS/MS system.

    • Chromatographic Conditions (suggested starting point):

      • Column: Acquity UPLC BEH C18 or equivalent

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the derivatized this compound from any impurities or degradation products.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the appropriate parent and daughter ion transitions for derivatized this compound. These will need to be determined empirically.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentration that have undergone the same derivatization process.

    • Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

G cluster_quant Protocol 2: UPLC-MS/MS Quantification derivatize Derivatize with HCl in n-Butanol dry Dry under Nitrogen derivatize->dry reconstitute Reconstitute in Water/Acetonitrile dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject analyze Analyze and Quantify inject->analyze

Workflow for this compound quantification.
Protocol 3: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Materials:

  • 1 mg/mL this compound stock solution

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Photostability chamber

  • Heating block or oven

Procedure:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

    • Thermolytic Degradation: Heat the stock solution at 80°C for 48 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using the UPLC-MS/MS method described in Protocol 2.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and characterize the degradation products based on their mass-to-charge ratios and fragmentation patterns.

    • Assess the ability of the analytical method to separate this compound from all degradation products.

Mechanism of Action and Signaling Pathways

This compound acts as a broad-spectrum glutamine antagonist, inhibiting multiple glutamine amidotransferases. These enzymes are critical for the synthesis of purines, pyrimidines, and other essential molecules. By blocking these pathways, this compound disrupts nucleotide biosynthesis, leading to cell cycle arrest and apoptosis. One of the key downstream signaling pathways affected by glutamine metabolism is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and proliferation.

G This compound This compound GATs Glutamine Amidotransferases (e.g., PPAT, CTP Synthase) This compound->GATs inhibition Apoptosis Apoptosis This compound->Apoptosis induces Nucleotide_Synthesis De Novo Purine & Pyrimidine Synthesis GATs->Nucleotide_Synthesis catalysis mTORC1 mTORC1 GATs->mTORC1 influences Glutamine Glutamine Glutamine->GATs substrate Cell_Growth Cell Growth & Proliferation Nucleotide_Synthesis->Cell_Growth required for mTORC1->Cell_Growth promotes

Simplified signaling pathway of this compound.

Conclusion

The successful use of this compound in experimental settings is highly dependent on the proper preparation and handling of its solutions. Due to its inherent instability, it is imperative to use freshly prepared solutions or properly stored aliquots. The protocols provided in these application notes offer a framework for preparing, quantifying, and assessing the stability of this compound solutions. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results in the investigation of this potent antitumor agent. Researchers are encouraged to empirically validate these protocols for their specific experimental systems.

References

Application Notes and Protocols for Alazopeptin: Safe Handling, Experimental Use, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic with moderate anti-trypanosomal and antitumor activity.[1] Structurally, it contains two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine.[1] DON is a known glutamine antagonist, and this compound's biological activity is attributed to its ability to interfere with glutamine metabolism, a critical pathway for the proliferation of cancer cells and other rapidly dividing cells.[2][3] These application notes provide detailed guidelines for the safe handling, experimental use, and disposal of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₂₀N₆O₅
Molecular Weight 364.36 g/mol
Appearance Light-yellow crystalline powder
Solubility Soluble in water
Stability Stable under recommended storage conditions. Sensitive to light and moisture.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. The following guidelines are based on available safety data sheets and best laboratory practices.

Hazard Identification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin irritation (Category 2), H315: Causes skin irritation.

  • Eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Protect from light and moisture.

Mechanism of Action: Glutamine Antagonism

This compound exerts its biological effects primarily through the action of its constituent, 6-diazo-5-oxo-L-norleucine (DON), which acts as a glutamine antagonist.[2] Glutamine is a crucial amino acid for cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as replenishing the tricarboxylic acid (TCA) cycle.

By mimicking glutamine, DON competitively inhibits multiple enzymes involved in glutamine metabolism. This disruption of glutamine utilization leads to a cascade of downstream effects, including:

  • Inhibition of the TCA Cycle: Reduced entry of glutamine-derived carbon into the TCA cycle impairs cellular energy production.

  • Suppression of mTORC1 Signaling: The mTORC1 pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid levels, including glutamine. By depleting intracellular glutamine, this compound can lead to the downregulation of mTORC1 activity.

  • Induction of Apoptosis: Deprivation of essential metabolic building blocks and energy ultimately triggers programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates the signaling pathway affected by this compound's role as a glutamine antagonist.

Alazopeptin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_Transporter Glutamine Transporter Glutamine_ext->Glutamine_Transporter Enters cell Glutamine_in Glutamine mTORC1 mTORC1 Glutamine_in->mTORC1 Activates Glutaminase Glutaminase (GLS) Glutamine_in->Glutaminase Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis Leads to Glutamine_Transporter->Glutamine_in This compound This compound (DON) This compound->mTORC1 Inhibits (indirectly) This compound->Glutamine_Transporter Inhibits This compound->Glutaminase Inhibits TCA_Cycle TCA Cycle TCA_Cycle->CellGrowth Energy Energy (ATP) TCA_Cycle->Energy Glutaminase->Glutamate alpha_KG->TCA_Cycle

Mechanism of this compound as a glutamine antagonist.

Experimental Protocols

The following protocols provide a starting point for in vitro studies with this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

The following diagram outlines the workflow for the cell viability assay.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow for a typical cell viability assay.

Quantitative Data Summary

Due to the limited availability of specific quantitative toxicity data for this compound, the following table includes data for 6-diazo-5-oxo-L-norleucine (DON), a primary active component of this compound, which can be used as an estimate of its toxicity.

CompoundTest SpeciesRoute of AdministrationLD50Reference
6-Diazo-5-oxo-L-norleucine (DON) RatIntraperitoneal80 mg/kg
6-Diazo-5-oxo-L-norleucine (DON) MouseOral197 mg/kg
6-Diazo-5-oxo-L-norleucine (DON) MouseIntraperitoneal220 mg/kg
6-Diazo-5-oxo-L-norleucine (DON) MouseIntravenous74 mg/kg

Disposal Guidelines

This compound and its waste materials must be disposed of as hazardous chemical waste. Due to the presence of the diazo group, which can be unstable, a quenching step is recommended to neutralize its reactivity before final disposal.

Quenching of this compound Waste

This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste solution

  • Glacial acetic acid

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation: Place the flask containing the this compound waste solution in an ice bath on a stir plate within a chemical fume hood. Begin gentle stirring.

  • Quenching: Slowly and dropwise, add glacial acetic acid to the stirring solution. A vigorous evolution of nitrogen gas may be observed. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.

  • Completion: Continue adding acetic acid until the evolution of nitrogen gas ceases and the characteristic yellow color of the diazo compound disappears. This indicates that the quenching reaction is complete.

  • Disposal: The resulting quenched solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.

The following flowchart illustrates the decision process for the disposal of this compound waste.

Disposal_Workflow Start This compound Waste (Solid or Liquid) Decision1 Is the waste in a solution? Start->Decision1 Quench Quench with acetic acid in a fume hood Decision1->Quench Yes Dissolve Dissolve in a suitable solvent (e.g., water) Decision1->Dissolve No (Solid) Collect Collect in a labeled hazardous waste container Quench->Collect EHS Arrange for pickup by EHS/Hazardous Waste Disposal Collect->EHS Dissolve->Quench

Disposal workflow for this compound waste.

Disclaimer

The information provided in these application notes is intended for guidance only and should not be considered a substitute for a comprehensive risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals and should consult their institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with this compound.

References

Application of Alazopeptin in Leukemia L1210 Cell Lines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic with notable antitumor activity, particularly against leukemia cell lines.[1] Its structure incorporates two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1] This structural feature is central to its mechanism of action, which involves the disruption of crucial metabolic pathways in cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in the L1210 murine leukemia cell line, a widely used model in cancer research.

This compound's primary mode of action is the inhibition of enzymes that utilize glutamine as a substrate, thereby interfering with de novo purine and pyrimidine biosynthesis. This selective targeting of nucleotide synthesis pathways makes it particularly effective against rapidly proliferating cancer cells, such as L1210, which have a high demand for nucleic acid precursors.

Mechanism of Action: Glutamine Antagonism and Inhibition of Nucleotide Biosynthesis

This compound, through its active moiety DON, acts as a competitive inhibitor of glutamine-utilizing enzymes. In L1210 leukemia cells, this leads to the targeted disruption of two key enzymes in nucleotide biosynthesis:

  • Phosphoribosylformylglycinamidine (FGAM) Synthetase: A critical enzyme in the de novo purine biosynthesis pathway.

  • CTP Synthetase: An essential enzyme in the de novo pyrimidine biosynthesis pathway.

Inhibition of these enzymes leads to a depletion of the intracellular nucleotide pools, specifically purines (adenine and guanine) and pyrimidines (cytosine). This disruption of DNA and RNA synthesis precursors ultimately results in cell cycle arrest and the induction of apoptosis.

Data Presentation

While specific quantitative data for this compound's effects on L1210 cells is limited in publicly available literature, the following table summarizes the known inhibitory actions of its active component, 6-diazo-5-oxo-L-norleucine (DON), on key enzymes in L1210 cells. This data provides a strong indication of the expected effects of this compound.

Compound ComponentCell LineTarget EnzymeObserved EffectReference
6-diazo-5-oxo-L-norleucine (DON)L1210FGAM SynthetaseInhibition[1]
6-diazo-5-oxo-L-norleucine (DON)L1210CTP SynthetaseInhibition[1]
6-diazo-5-oxo-L-norleucine (DON)L1210Glucosamine-6-phosphate isomeraseInhibition[1]

Note: Researchers are encouraged to perform their own dose-response studies to determine the specific IC50 value of this compound in their L1210 cell line clone and under their specific experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Alazopeptin_Pathway cluster_cell L1210 Leukemia Cell cluster_purine De Novo Purine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_downstream Downstream Effects This compound This compound DON 6-diazo-5-oxo-L-norleucine (DON) This compound->DON Metabolic activation FGAM_Synthetase FGAM Synthetase DON->FGAM_Synthetase Inhibits CTP_Synthetase CTP Synthetase DON->CTP_Synthetase Inhibits Glutamine Glutamine Glutamine->FGAM_Synthetase Glutamine->CTP_Synthetase FGAR FGAR FGAR->FGAM_Synthetase FGAM FGAM Purines Purines (ATP, GTP) FGAM->Purines Nucleotide_Depletion Nucleotide Pool Depletion FGAM_Synthetase->FGAM UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP DNA_Synthesis_Inhibition DNA Synthesis Inhibition Nucleotide_Depletion->DNA_Synthesis_Inhibition RNA_Synthesis_Inhibition RNA Synthesis Inhibition Nucleotide_Depletion->RNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound in L1210 cells.

Experimental Workflow for Assessing this compound's Cytotoxicity

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture L1210 cells to logarithmic growth phase start->culture harvest Harvest and count cells culture->harvest seed Seed cells into 96-well plates harvest->seed prepare_this compound Prepare serial dilutions of this compound add_this compound Add this compound to wells prepare_this compound->add_this compound incubate Incubate for 24, 48, 72 hours add_this compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining this compound's IC50 in L1210 cells.

Experimental Protocols

L1210 Cell Culture

Materials:

  • L1210 cells (e.g., ATCC® CCL-219™)

  • RPMI-1640 Medium (or other recommended medium)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • L-Glutamine (if not already in the medium)

  • Trypan Blue solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

Protocol:

  • Maintain L1210 cells in suspension culture in T-75 flasks with 15-20 mL of complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell density daily. Maintain the culture between 1 x 10^5 and 1 x 10^6 viable cells/mL.

  • To subculture, determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

  • Centrifuge the required volume of cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and re-seed new flasks at a density of 1-2 x 10^5 cells/mL.

  • Change the medium every 2-3 days by centrifugation and resuspension in fresh medium.

Cytotoxicity Assay using MTT

Materials:

  • L1210 cells in logarithmic growth phase

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Harvest L1210 cells and determine cell viability and density.

  • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10^4 cells/mL (5,000 cells/well).

  • Incubate the plate for 24 hours to allow cells to acclimate.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of 2-fold dilutions in complete growth medium.

  • Remove 50 µL of medium from each well and add 50 µL of the this compound dilutions to achieve the desired final concentrations. Include a vehicle control (medium with solvent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Materials:

  • L1210 cells treated with this compound at the determined IC50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest both adherent and suspension cells from the treatment and control flasks.

  • Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • L1210 cells treated with this compound at the determined IC50 concentration for 24-48 hours.

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 cells from the treatment and control groups.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use appropriate software to deconvolute the DNA histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents a compelling therapeutic strategy for leukemia by targeting the metabolic vulnerability of cancer cells' reliance on glutamine for nucleotide synthesis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in L1210 leukemia cells. Further investigation is warranted to establish a comprehensive quantitative profile of this compound's activity and to fully elucidate the downstream signaling events that lead to cell death.

References

Troubleshooting & Optimization

Technical Support Center: Alazopeptin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Alazopeptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and purification of this complex tripeptide. This compound's unique structure, comprising one alanine and two 6-diazo-5-oxo-L-norleucine (DON) residues, presents specific challenges due to the inherent instability of the diazo group.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in this compound synthesis stem from the two 6-diazo-5-oxo-L-norleucine (DON) units. The diazo group is highly reactive and sensitive to various conditions, including acids, bases, light, and heat. Key challenges include:

  • Instability of the Diazo Group: The diazo functional group is prone to degradation, which can lead to low yields and the formation of impurities.

  • Side Reactions: The reactive nature of DON can lead to several side reactions, such as Wolff rearrangement, cyclization to form diazo-imines, and reactions with acidic protons.

  • Repetitive Coupling: The sequential coupling of two bulky and reactive DON residues can be sterically hindered and may require optimized coupling conditions to achieve high efficiency.

  • Purification Difficulties: The instability of this compound complicates its purification, as the compound can degrade during chromatographic separation.

Q2: What protecting group strategy is recommended for the synthesis of peptides containing 6-diazo-5-oxo-L-norleucine (DON)?

A2: A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) or Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is generally applicable for the synthesis of peptides containing DON. The choice between these strategies will depend on the overall synthetic plan and the other amino acids in the sequence. It is crucial that the protecting groups for the N-terminus and any side chains can be removed under conditions that do not affect the stability of the diazo group. Mild acidic conditions for Boc deprotection and basic conditions for Fmoc deprotection should be carefully controlled to minimize degradation of DON.

Q3: Which coupling reagents are compatible with the diazo group in DON?

A3: The selection of coupling reagents is critical to avoid unwanted side reactions with the diazo group. Reagents commonly used for peptide synthesis, such as aminium/uronium or phosphonium salts, are generally suitable.

  • HBTU/HOBt or HATU/HOAt: These are effective coupling reagents that can be used for the activation of the carboxylic acid of the incoming amino acid. The use of an additive like HOBt or HOAt can help to suppress racemization.

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) in the presence of an additive like HOBt or OxymaPure can also be employed.

It is advisable to perform the coupling reactions at low temperatures (e.g., 0 °C) to minimize potential side reactions involving the diazo group.

Q4: How can I monitor the progress of the synthesis and the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for monitoring the synthesis and assessing the purity of this compound.

  • Reversed-Phase HPLC (RP-HPLC): A C18 column is typically used with a mobile phase consisting of a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA). The diazo group in this compound allows for UV detection, typically in the range of 254-280 nm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide and to identify any impurities or degradation products.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency of DON 1. Steric hindrance from the bulky DON residue. 2. Aggregation of the growing peptide chain on the solid support. 3. Inefficient activation of the carboxylic acid.1. Optimize Coupling Time and Temperature: Increase the coupling time and/or perform the reaction at a slightly elevated temperature (e.g., room temperature), while carefully monitoring for degradation. 2. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU. 3. Incorporate Chaotropic Agents: Add agents like LiCl to the coupling reaction to disrupt aggregation. 4. Use a Higher Excess of Reagents: Increase the equivalents of the protected DON and coupling reagents.
Presence of Deletion Sequences (Missing DON or Ala) 1. Incomplete deprotection of the N-terminal protecting group. 2. Incomplete coupling of the subsequent amino acid.1. Ensure Complete Deprotection: Extend the deprotection time or perform a double deprotection step. Use a colorimetric test (e.g., Kaiser test for primary amines) to confirm complete deprotection before proceeding. 2. Optimize Coupling Conditions: See solutions for "Low Coupling Efficiency of DON". 3. Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
Formation of Side-Products 1. Wolff Rearrangement: The diazo ketone may undergo rearrangement, especially under photolytic or thermolytic conditions. 2. Cyclization: Intramolecular cyclization of DON can form a stable diazo-imine. 3. Reaction with Scavengers: During cleavage from the solid support, the diazo group may react with acidic scavengers.1. Protect from Light and Heat: Conduct all reactions in the dark or under amber light and maintain low temperatures whenever possible. 2. Control pH: Avoid strongly acidic or basic conditions during synthesis and work-up. 3. Choose Scavengers Carefully: Use scavengers that are less likely to react with the diazo group during cleavage (e.g., triisopropylsilane).
Purification Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Degradation of this compound during HPLC Purification 1. Acidic Mobile Phase: The presence of trifluoroacetic acid (TFA) in the mobile phase can lead to the degradation of the acid-sensitive diazo group. 2. Elevated Temperature: Running the HPLC at ambient or elevated temperatures can accelerate degradation. 3. Prolonged Purification Time: Long run times expose the compound to destabilizing conditions for an extended period.1. Use a Milder Acid: Replace TFA with a weaker acid like formic acid (FA) in the mobile phase. 2. Control Temperature: Perform the purification at a lower temperature (e.g., 4 °C) by using a cooled autosampler and column compartment. 3. Optimize Gradient: Develop a rapid HPLC gradient to minimize the run time. 4. Lyophilize Immediately: Immediately freeze and lyophilize the collected fractions to prevent degradation in solution.
Poor Peak Shape or Resolution 1. Peptide Aggregation: The hydrophobic nature of the protecting groups or the peptide sequence itself can lead to aggregation. 2. Secondary Interactions with the Column: The peptide may have secondary interactions with the stationary phase. 3. Co-elution of Impurities: Impurities with similar hydrophobicity to the target peptide may co-elute.1. Modify Mobile Phase: Add a small amount of an organic solvent like isopropanol to the mobile phase to disrupt hydrophobic interactions. 2. Change Column Chemistry: Experiment with different stationary phases (e.g., C8, phenyl-hexyl) to alter selectivity. 3. Optimize Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
Low Recovery after Purification 1. Adsorption to Vials and Tubing: Hydrophobic peptides can adsorb to plastic and glass surfaces. 2. Precipitation in the HPLC System: The peptide may precipitate if the mobile phase composition changes abruptly. 3. Degradation: As mentioned above, degradation during purification will lead to lower recovery of the desired product.1. Use Low-Binding Vials: Collect fractions in low-protein-binding tubes. 2. Ensure Solubility: Ensure the crude peptide is fully dissolved in the initial mobile phase before injection. A small amount of an organic solvent like DMSO or DMF may be used to aid dissolution. 3. Address Degradation Issues: See solutions for "Degradation of this compound during HPLC Purification".

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a Rink Amide resin for a C-terminal amide peptide.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For the coupling of DON, it is advisable to perform the reaction at 0 °C to room temperature and monitor the reaction progress carefully.

    • Wash the resin thoroughly with DMF (5 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence (DON, then another DON, then Alanine).

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail. A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5). Caution: The diazo group is acid-sensitive; therefore, the cleavage time should be minimized (e.g., 1-2 hours) and the reaction should be performed at room temperature, protected from light.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

General HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or a small amount of DMSO followed by dilution with the initial mobile phase). Filter the sample through a 0.22 µm filter before injection.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative scale).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV detector set at 254 nm or 280 nm.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient from low to high percentage of mobile phase B over a specified time (e.g., 5% to 65% B over 30 minutes). The optimal gradient will need to be determined empirically.

    • Hold at a high percentage of B to wash the column, then return to the initial conditions to re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and/or MS to determine which fractions contain the pure this compound. Pool the pure fractions and immediately freeze and lyophilize them.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

troubleshooting_synthesis start Start this compound Synthesis check_purity Analyze Crude Product by HPLC/MS start->check_purity low_yield Low Overall Yield? check_purity->low_yield impure Significant Impurities? low_yield->impure check_coupling Incomplete Coupling of DON? low_yield->check_coupling Yes success Successful Synthesis impure->success No identify_impurities Identify Impurities by MS impure->identify_impurities Yes check_deprotection Incomplete Deprotection? optimize_coupling Optimize Coupling: - Stronger Reagent (HATU) - Increase Time/Equivalents check_coupling->optimize_coupling check_degradation Degradation During Synthesis? optimize_deprotection Optimize Deprotection: - Increase Time - Double Deprotection check_deprotection->optimize_deprotection protect_from_light_heat Protect from Light and Heat check_degradation->protect_from_light_heat deletion_sequences Deletion Sequences? identify_impurities->deletion_sequences side_products Side-Reaction Products? identify_impurities->side_products capping Implement Capping Step deletion_sequences->capping control_conditions Control pH, Temp, Light side_products->control_conditions

Troubleshooting Workflow for this compound Synthesis
Decision Tree for this compound Purification

purification_decision_tree start Start Purification of Crude this compound initial_hplc Initial HPLC Run (C18, 0.1% FA, MeCN/H2O) start->initial_hplc check_degradation Degradation Observed? initial_hplc->check_degradation check_resolution Poor Resolution/Peak Shape? check_degradation->check_resolution lower_temp Lower Temperature (4°C) check_degradation->lower_temp Yes check_recovery Low Recovery? check_resolution->check_recovery shallow_gradient Optimize Gradient Slope check_resolution->shallow_gradient Yes success Successful Purification check_recovery->success No use_low_bind_vials Use Low-Binding Vials check_recovery->use_low_bind_vials Yes faster_gradient Use Faster Gradient immediate_lyo Immediate Lyophilization faster_gradient->immediate_lyo change_column Try Different Column (e.g., Phenyl) modify_mobile_phase Add Isopropanol to Mobile Phase change_column->modify_mobile_phase check_solubility Ensure Sample Solubility

Decision Tree for this compound Purification
Signaling Pathway of this compound's Action (Simplified)

This compound is a glutamine antagonist, and its primary mode of action is the inhibition of enzymes that utilize glutamine as a substrate. This disrupts various metabolic pathways crucial for cell proliferation.

alazopeptin_pathway Glutamine Glutamine Glutamine_Enzymes Glutamine-Utilizing Enzymes Glutamine->Glutamine_Enzymes Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glutamine_Enzymes->Nucleotide_Synthesis Amino_Acid_Synthesis Other Amino Acid Synthesis Glutamine_Enzymes->Amino_Acid_Synthesis TCA_Cycle TCA Cycle Anaplerosis Glutamine_Enzymes->TCA_Cycle This compound This compound (DON) Inhibition Inhibition This compound->Inhibition Inhibition->Glutamine_Enzymes Cell_Proliferation Reduced Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Synthesis->Cell_Proliferation TCA_Cycle->Cell_Proliferation

Simplified MOA of this compound

Technical Support Center: Optimizing Alazopeptin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Alazopeptin concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a tripeptide that contains two molecules of 6-diazo-5-oxo-L-norleucine (DON). Its cytotoxic and anti-tumor effects are primarily due to DON, which acts as a glutamine antagonist.[1][2] By mimicking glutamine, DON can inhibit enzymes that are dependent on this amino acid. This interference disrupts critical metabolic pathways, including the biosynthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA.[1][3][4] The inhibition of these pathways ultimately hinders cancer cell proliferation and survival.

Q2: Which cell viability assay should I use for this compound?

Metabolic-based assays like the MTT, XTT, or resazurin (AlamarBlue) assays are commonly used to assess cell viability. These assays measure the metabolic activity of cells, which is often used as an indicator of the number of viable cells. However, because this compound's mechanism of action involves the inhibition of metabolic pathways, it is crucial to be aware of potential assay interference. It is recommended to perform preliminary experiments to ensure that this compound or its breakdown products do not directly react with the assay reagents.

Q3: What is a typical starting concentration range for this compound in a cell viability assay?

The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. Based on data for its active component, 6-diazo-5-oxo-L-norleucine (DON), a broad concentration range should be tested initially. A dose-dependent inhibition of cell proliferation has been observed with DON at concentrations ranging from 0.01 µM to 100 µM. Therefore, a preliminary experiment using a wide range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended to determine the approximate IC50 value for your specific cell line.

Q4: How does this compound induce cell death?

The primary mechanism of this compound-induced cell death is through the inhibition of glutamine-dependent metabolic pathways, leading to a shutdown of nucleotide synthesis and subsequent cell cycle arrest and apoptosis (programmed cell death). While the precise signaling pathways are not fully elucidated for this compound itself, glutamine deprivation is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogeneous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for a few minutes to ensure even settling of cells before transferring to the incubator.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Low signal or no dose-response observed This compound concentration is too low or too high.Perform a wider range of serial dilutions in your initial experiment to capture the full dose-response curve and identify the IC50.
The chosen cell line is resistant to this compound.Consider using a different cell line that is known to be sensitive to glutamine antagonists or has a high glutamine dependency.
Incorrect incubation time.Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing a significant effect.
Unexpectedly high cell viability at high this compound concentrations Compound precipitation.Visually inspect the wells under a microscope for any signs of drug precipitation at high concentrations. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.
Interference with the assay.Run a cell-free control by adding this compound to the assay medium and reagent to check for any direct chemical reaction that might lead to a false positive signal.

Quantitative Data: IC50 Values for 6-Diazo-5-oxo-L-norleucine (DON)

Since this compound's activity is attributed to its DON content, the following table provides reported IC50 values for DON in different experimental systems. This data can serve as a reference for establishing an appropriate concentration range for your this compound experiments.

CompoundSystemIC50 ValueReference
6-Diazo-5-oxo-L-norleucine (DON)cKGA (kidney-type glutaminase) cell-free assay~1 mM
6-Diazo-5-oxo-L-norleucine (DON)Rat Dermal Fibroblasts232.5 µM

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.

Materials:

  • This compound

  • Target adherent cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the solvent used to dissolve this compound at the same concentration as the highest drug concentration) and a "no-treatment control" (medium only).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Cell Viability Assays cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome Start Experiment Start: Optimizing this compound Concentration Problem Inconsistent or Unexpected Results? Start->Problem Variability High Variability? Problem->Variability Yes NoEffect No Dose-Response? Problem->NoEffect Yes HighViability High Viability at High Doses? Problem->HighViability Yes Success Reliable and Reproducible Data Problem->Success No CheckSeeding Check Cell Seeding Protocol Minimize Edge Effects Variability->CheckSeeding OptimizeConc Optimize Concentration Range Optimize Incubation Time Consider Cell Line Sensitivity NoEffect->OptimizeConc CheckPrecipitation Check for Compound Precipitation Run Cell-Free Assay Control HighViability->CheckPrecipitation CheckSeeding->Success OptimizeConc->Success CheckPrecipitation->Success Alazopeptin_Mechanism Proposed Mechanism of this compound-Induced Cytotoxicity This compound This compound (contains DON) GlutamineEnzymes Glutamine-Utilizing Enzymes This compound->GlutamineEnzymes Inhibits (as a glutamine antagonist) PurinePyrimidine Purine & Pyrimidine Biosynthesis GlutamineEnzymes->PurinePyrimidine Blocks DNARNA DNA & RNA Synthesis PurinePyrimidine->DNARNA Blocks CellCycleArrest Cell Cycle Arrest DNARNA->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized Alazopeptin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthesized Alazopeptin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the batch-to-batch variability of synthesized this compound. Consistent product quality is critical for reliable and reproducible experimental results. This guide provides answers to frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a tripeptide with the structure Ala-DON-DON, where DON stands for 6-diazo-5-oxo-L-norleucine.[1] It is a potent antitumor agent.[1] Batch-to-batch variability is a significant concern because inconsistencies in purity, impurity profiles, and overall peptide content can lead to unreliable and irreproducible results in preclinical and clinical studies.

Q2: What are the common sources of variability in synthesized this compound?

A2: Variability in synthesized peptides like this compound can arise from several factors during solid-phase peptide synthesis (SPPS), including:

  • Incomplete coupling reactions: This can lead to the formation of deletion sequences (e.g., Ala-DON).

  • Incomplete deprotection of amino acids: This can result in the final product retaining protective groups.[2]

  • Side reactions: The diazo functional groups in the DON residues are reactive and can participate in unintended reactions.

  • Oxidation: Certain amino acid residues can be prone to oxidation during synthesis and purification.[2]

  • Racemization: The stereochemistry of the amino acids can be altered during the synthesis process.

  • Variations in purification: Differences in HPLC purification protocols can lead to varying purity levels and impurity profiles.

  • Instability: this compound may degrade under certain storage conditions, leading to the formation of degradation products.

Q3: What are the typical impurities found in synthesized this compound?

A3: While specific impurity profiles can vary between synthesis protocols, common impurities in peptide synthesis may include:

  • Deletion sequences: Peptides lacking one or more amino acids.

  • Insertion sequences: Peptides with an additional amino acid.[2]

  • Truncated sequences: Peptides that are shorter than the full-length this compound.

  • Peptides with protecting groups: Residual protecting groups from the synthesis that were not successfully removed.

  • Oxidized forms of this compound.

  • Diastereomers resulting from racemization.

  • Byproducts from the reaction of the diazo group.

Q4: How can I assess the quality and consistency of a new batch of synthesized this compound?

A4: A comprehensive quality control process is essential. This typically involves a combination of analytical techniques to confirm the identity, purity, and quantity of the peptide. Key recommended analyses include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What are acceptable purity levels for synthesized this compound for research purposes?

A5: For most research applications, a purity of ≥95% as determined by HPLC is recommended. However, for sensitive applications such as in vivo studies, a higher purity of ≥98% may be required. It is crucial to not only consider the purity level but also the nature of the impurities present.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to this compound batch-to-batch variability.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Low Purity (<95%) in HPLC Analysis - Incomplete coupling during synthesis.- Inefficient purification.- Review the synthesis protocol for coupling times and reagent concentrations.- Optimize the HPLC purification gradient and column chemistry.
Presence of Unexpected Peaks in Mass Spectrometry - Deletion or insertion sequences.- Presence of protecting groups.- Degradation products.- Perform tandem MS (MS/MS) to sequence the peptide and identify modifications.- Review the cleavage and deprotection steps of the synthesis.- Conduct forced degradation studies to identify potential degradation products.
Inconsistent Biological Activity Between Batches - Variation in active peptide concentration.- Presence of inhibitory or cytotoxic impurities.- Degradation of the peptide.- Perform quantitative NMR (qNMR) or amino acid analysis to determine the exact peptide content.- Characterize major impurities and assess their biological activity.- Evaluate the stability of this compound under your experimental conditions.
Poor Solubility - Aggregation of the peptide.- Presence of hydrophobic impurities.- Test different solvent systems for dissolution.- Consider lyophilization from a different solvent system.

Quantitative Data Summary

Due to the limited availability of public data on the batch-to-batch variability of synthesized this compound, the following table provides a representative example of acceptable quality control specifications for a high-purity peptide batch intended for biological research. These values are based on common standards for synthetic peptides.

Parameter Analytical Method Specification
Appearance Visual InspectionWhite to off-white lyophilized powder
Purity RP-HPLC (220 nm)≥ 98.0%
Identity ESI-MSConforms to the theoretical molecular weight
Major Impurity RP-HPLC≤ 1.0%
Total Impurities RP-HPLC≤ 2.0%
Peptide Content Amino Acid Analysis or qNMR≥ 80%

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of synthesized this compound.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 65% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

  • Ionization Mode: Positive

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Sample Infusion: Direct infusion or via LC-MS

  • Sample Preparation: Dissolve this compound in 50:50 Acetonitrile:Water with 0.1% formic acid to a concentration of 0.1 mg/mL.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Peptide Content

This protocol provides a method for determining the absolute quantity of this compound in a sample.

  • Spectrometer: 500 MHz or higher

  • Solvent: D₂O or other suitable deuterated solvent

  • Internal Standard: A certified reference standard with known concentration and purity (e.g., maleic acid).

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Integrate a well-resolved, non-overlapping peak of this compound and a peak from the internal standard. Calculate the concentration of this compound relative to the known concentration of the internal standard.

Forced Degradation and Stability Testing

To understand the degradation pathways of this compound, forced degradation studies are recommended.

  • Acidic Conditions: 0.1 M HCl at 40°C for 24, 48, and 72 hours.

  • Basic Conditions: 0.1 M NaOH at 40°C for 24, 48, and 72 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

  • Thermal Stress: 60°C for 1 week.

  • Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by RP-HPLC and MS to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_qc Quality Control cluster_troubleshooting Troubleshooting synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Purity (RP-HPLC) lyophilization->hplc ms Identity (MS) hplc->ms qnmr Content (qNMR/AAA) ms->qnmr stability Stability Testing qnmr->stability variability Batch-to-Batch Variability Detected stability->variability root_cause Identify Root Cause variability->root_cause optimize Optimize Synthesis/Purification root_cause->optimize optimize->synthesis signaling_pathway cluster_variability Sources of Batch-to-Batch Variability cluster_impact Impact on Experimental Outcomes cluster_results Consequences synthesis_params Synthesis Parameters (Coupling, Deprotection) purity Purity Profile synthesis_params->purity reagents Reagent Quality impurities Impurity Profile reagents->impurities purification_protocol Purification Protocol purification_protocol->purity purification_protocol->impurities storage Storage Conditions stability Stability storage->stability biological_activity Altered Biological Activity purity->biological_activity impurities->biological_activity concentration Peptide Concentration concentration->biological_activity stability->biological_activity reproducibility Poor Reproducibility biological_activity->reproducibility safety Safety Concerns biological_activity->safety

References

Alazopeptin Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alazopeptin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that effectively minimize the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and what causes its off-target effects?

This compound is a tripeptide (L-alanyl-6-diazo-5-oxo-L-norleucyl-6-diazo-5-oxo-L-norleucine) whose anticancer and antitrypanosomal activities stem from its two 6-diazo-5-oxo-L-norleucine (DON) residues.[1][2][3] DON is a potent glutamine antagonist. It broadly inhibits enzymes that depend on glutamine for their reactions, which is the primary cause of its off-target effects and systemic toxicity.[4] Many cancer cells exhibit a strong dependence on glutamine metabolism for proliferation and survival, making it a therapeutic target.[4] However, healthy tissues also rely on glutamine, leading to a narrow therapeutic window for glutamine antagonists like this compound.

Q2: Which key enzymes are affected by this compound's off-target activity?

As a glutamine antagonist, the DON component of this compound can interact with a wide range of enzymes. One of the most significantly affected is γ-glutamyl transpeptidase (GGT) , an enzyme crucial for glutathione metabolism and maintaining cellular redox balance. Inhibition of GGT can disrupt cysteine homeostasis and affect amino acid uptake. Other affected enzymes include glutaminase (GLS), which converts glutamine to glutamate, and various aminotransferases involved in nucleotide and non-essential amino acid synthesis.

Q3: What are the primary strategies to minimize the systemic toxicity of this compound?

The main challenge with glutamine antagonists is their lack of specificity between cancerous and healthy tissues. Key strategies to mitigate this include:

  • Prodrug Approach: Designing an inactive form of the drug that is selectively activated in the target tissue, such as the tumor microenvironment. For example, the DON prodrug JHU083 is bioactivated by specific proteases within cancer tissues, maximizing tumor cytotoxicity while minimizing systemic exposure.

  • Smart Drug Delivery Systems: Encapsulating this compound in advanced delivery systems like lipid or polymeric nanoparticles can improve its pharmacokinetic profile and enable targeted delivery to tumor sites. This can reduce exposure to healthy tissues and lower the required therapeutic dose.

  • Development of Novel Analogs: Synthesizing and evaluating this compound analogs with modified structures may lead to compounds with higher selectivity for cancer-specific targets or improved pharmacokinetic properties.

Q4: How can I experimentally assess whether a strategy has successfully reduced off-target effects?

A multi-assay approach is recommended to validate the reduction of off-target effects:

  • In Vitro Comparative Cytotoxicity: Test your modified this compound (e.g., a prodrug or encapsulated version) against the parent compound on a panel of cancer cell lines versus normal, healthy cell lines. An improved therapeutic index would show high potency against cancer cells but significantly lower toxicity to normal cells.

  • In Vivo Toxicity and Efficacy Studies: In animal models, compare the maximum tolerated dose (MTD) and anti-tumor efficacy of your modified drug versus the original. Reduced systemic toxicity should result in a higher MTD and fewer side effects.

  • Biochemical Enzyme Assays: Directly measure the inhibition of key off-target enzymes like GGT in both tumor and healthy tissues after treatment. A successful strategy would show potent enzyme inhibition at the tumor site with minimal inhibition in healthy organs.

  • Biodistribution Studies: Use labeled compounds to track the accumulation of the drug in different organs. An effective targeted delivery system will show significantly higher accumulation in the tumor compared to other tissues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Experimental Strategy
High toxicity and mortality observed in animal models at doses required for anti-tumor efficacy. Widespread inhibition of glutamine metabolism in healthy, non-cancerous tissues due to the broad activity of DON.Strategy: Implement a prodrug approach. Experiment: Synthesize or obtain a prodrug of this compound/DON that is activated by tumor-specific enzymes (e.g., certain proteases overexpressed in the tumor microenvironment). Compare the in vivo efficacy and systemic toxicity (e.g., weight loss, blood chemistry) of the prodrug against the parent this compound. The prodrug JHU083 serves as a successful example for DON.
In vitro anti-cancer activity does not translate to in vivo models. Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability) or systemic toxicity that prevents achieving therapeutic concentrations at the tumor site.Strategy: Utilize a targeted drug delivery system. Experiment: Encapsulate this compound in nanoparticles (e.g., lipid or polymeric nanoparticles) functionalized with a tumor-targeting ligand. Characterize the particles for size, charge, and encapsulation efficiency. Perform biodistribution studies in animal models to confirm tumor accumulation and evaluate anti-tumor efficacy compared to free this compound.
Development of drug resistance in cancer cells after initial treatment. Cancer cells can activate alternative metabolic pathways to survive glutamine antagonism. For example, they may upregulate the synthesis of asparagine or aspartate to support nucleotide biosynthesis.Strategy: Investigate combination therapies. Experiment: Identify the compensatory metabolic pathways activated upon this compound treatment using metabolomics or transcriptomics. Target these pathways with a second agent. For example, if asparagine synthesis is upregulated, combine this compound with an asparagine synthetase inhibitor and assess for synergistic anti-cancer effects in vitro and in vivo.

Quantitative Data Summary

While specific quantitative data on this compound prodrugs is limited in the provided search results, data from the analogous DON prodrug, JHU083, illustrates the potential of this strategy.

Compound Target Effect Significance Reference
JHU083 (DON Prodrug) Glutamine-dependent enzymesReduces tumor burden and impedes tumor progression in murine models.Demonstrates significant anti-tumor efficacy with minimized off-target effects due to cancer-selective bioactivation.
JHU083 Immunosuppressive M2-like macrophagesSignificantly hampers M2-like macrophages while sparing pro-inflammatory M1-like macrophages.Exerts anti-tumor activity by remodeling the tumor microenvironment to be more immune-stimulatory.
CB-839 (GLS1 Inhibitor) Glutaminase 1 (GLS1)Decreases glutathione (GSH) production, increasing cytotoxicity in high-GLS1 cancer cell lines.Shows potential for combination therapy, enhancing cancer cell sensitivity to cisplatin in mouse models.

Experimental Protocols

Protocol 1: Comparative In Vitro Cytotoxicity Assay

This protocol compares the cytotoxicity of this compound with a modified version (e.g., prodrug) on cancerous and non-cancerous cell lines.

Objective: To determine if the modified drug has a higher therapeutic index (higher toxicity to cancer cells, lower toxicity to normal cells).

Materials:

  • Cancer cell line (e.g., HCC1806) and a non-cancerous cell line (e.g., normal fibroblasts).

  • This compound and modified this compound.

  • 96-well plates, appropriate cell culture media, fetal bovine serum (FBS), penicillin/streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit.

  • Plate reader.

Methodology:

  • Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the modified drug in culture medium. Include a vehicle-only control.

  • Treatment: Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Incubate for 48-72 hours.

  • Cytotoxicity Measurement (SRB Assay Example):

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

    • Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound on both cell lines.

Protocol 2: Off-Target γ-Glutamyl Transpeptidase (GGT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on GGT activity.

Objective: To quantify the inhibition of a key off-target enzyme.

Materials:

  • Human GGT enzyme (recombinant or purified).

  • GGT substrate: L-γ-glutamyl-p-nitroanilide (GpNA).

  • Acceptor molecule: Glycylglycine (Gly-Gly).

  • Tris-HCl buffer.

  • Test compounds (this compound, modified version).

  • 96-well plate and plate reader capable of measuring absorbance at 405 nm.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, Gly-Gly, and the GGT enzyme.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a control with no inhibitor. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the GGT substrate, GpNA.

  • Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes. The cleavage of GpNA by GGT releases p-nitroaniline, which absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

  • Determine Inhibition: Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Kinetic studies can also be performed to determine the mechanism of inhibition (e.g., competitive, uncompetitive).

Visualizations and Workflows

G cluster_0 Strategy Development & Testing Workflow cluster_1 problem High Off-Target Toxicity of this compound strat1 Prodrug Synthesis problem->strat1 strat2 Targeted Delivery (e.g., Nanoparticles) problem->strat2 strat3 Analog Development problem->strat3 invitro In Vitro Validation (Cytotoxicity, Enzyme Assays) strat1->invitro strat2->invitro strat3->invitro invivo In Vivo Evaluation (Efficacy, Toxicity, PK/PD) invitro->invivo decision Improved Therapeutic Index? invivo->decision success Lead Candidate for Further Development decision->success Yes failure Re-design Strategy decision->failure No failure->strat1 failure->strat2 failure->strat3 G cluster_0 This compound's Impact on Cancer Metabolism This compound This compound (releases DON) inhibition INHIBITION This compound->inhibition glutamine Glutamine glutamate Glutamate glutamine->glutamate GLS nucleotides Nucleotide Synthesis glutamine->nucleotides tca TCA Cycle glutamate->tca gsh GSH Synthesis glutamate->gsh proliferation Cancer Cell Proliferation & Survival tca->proliferation gsh->proliferation nucleotides->proliferation inhibition->glutamate inhibition->gsh inhibition->nucleotides G cluster_0 Prodrug Activation Strategy prodrug_sys Inactive Prodrug (Systemic Circulation) healthy Healthy Tissue (Low Enzyme Activity) prodrug_sys->healthy tumor Tumor Microenvironment (High Enzyme Activity) prodrug_sys->tumor no_effect Minimal Off-Target Effects healthy->no_effect No Activation active_drug Active this compound/DON tumor->active_drug Enzymatic Activation effect Targeted Cytotoxicity active_drug->effect

References

overcoming limitations in scaling up Alazopeptin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges in scaling up Alazopeptin production.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and biosynthetic pathway of this compound?

This compound is a tripeptide analog consisting of two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine. Its biosynthesis is orchestrated by a dedicated gene cluster. The core structure is assembled by a non-ribosomal peptide synthetase (NRPS) enzyme.

Q2: What are the primary challenges in scaling up this compound production?

The main hurdles in large-scale this compound production include low fermentation titers, complex purification processes, and the inherent instability of the diazo-containing compound. Optimizing the fermentation medium and downstream processing are critical for improving yields.

Q3: Are there any known strategies for genetically engineering the producing strain to improve yield?

Yes, genetic manipulation of the this compound biosynthetic gene cluster is a promising approach. Strategies may include overexpressing key biosynthetic genes, deleting competing pathway genes, and optimizing regulatory elements to enhance metabolic flux towards this compound production.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Titer in Fermentation 1. Suboptimal media composition (carbon/nitrogen source, minerals). 2. Non-ideal fermentation parameters (pH, temperature, aeration). 3. Producer strain degradation or contamination.1. Screen different carbon and nitrogen sources. Test precursor amino acids supplementation. 2. Optimize fermentation parameters using a design of experiments (DoE) approach. 3. Perform strain re-isolation and characterization. Ensure aseptic techniques.
Poor Recovery During Extraction 1. Inefficient cell lysis. 2. Degradation of this compound due to pH or temperature instability. 3. Choice of extraction solvent is not optimal.1. Test different cell disruption methods (e.g., sonication, high-pressure homogenization). 2. Maintain low temperatures and a neutral pH throughout the extraction process. 3. Screen various organic solvents and solvent/water ratios.
Low Purity After Chromatography 1. Inappropriate resin selection for chromatography. 2. Suboptimal elution gradient. 3. Co-elution of structurally similar impurities.1. Screen different types of resins (e.g., ion-exchange, size-exclusion, reversed-phase). 2. Optimize the gradient slope and mobile phase composition. 3. Employ orthogonal chromatographic techniques for multi-step purification.
Inconsistent Analytical Results (HPLC) 1. This compound degradation in the sample. 2. Non-optimal mobile phase or column temperature. 3. Issues with the detector (e.g., wavelength).1. Prepare fresh samples and keep them cold. Use a buffered mobile phase. 2. Optimize the mobile phase composition and column temperature for better peak shape and resolution. 3. Ensure the detection wavelength is appropriate for this compound's chromophore.

Experimental Protocols

Protocol 1: Small-Scale Fermentation for this compound Production
  • Inoculum Preparation:

    • Prepare a seed culture of the producer strain in a suitable seed medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the late exponential phase.

  • Production Culture:

    • Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

    • Ferment under optimized conditions (temperature, pH, aeration) for the desired period.

  • Monitoring:

    • Periodically sample the culture to monitor cell growth (OD600) and this compound production (e.g., by HPLC).

Protocol 2: Extraction and Partial Purification of this compound
  • Harvesting:

    • Separate the biomass from the culture broth by centrifugation.

  • Extraction:

    • Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the organic phase under reduced pressure.

  • Initial Purification:

    • Resuspend the crude extract in an appropriate buffer.

    • Perform an initial purification step, such as solid-phase extraction (SPE) or flash chromatography, to remove major impurities.

Visualizations

Alazopeptin_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Harvest Cell Harvest Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification QC Quality Control (HPLC) Purification->QC

Caption: A generalized workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield CheckFermentation Review Fermentation Parameters & Media Start->CheckFermentation CheckExtraction Evaluate Extraction Efficiency & Stability CheckFermentation->CheckExtraction Optimal OptimizeFermentation Optimize Media & Growth Conditions CheckFermentation->OptimizeFermentation Suboptimal CheckPurification Assess Purification Steps & Recovery CheckExtraction->CheckPurification Efficient OptimizeExtraction Test Solvents & Conditions CheckExtraction->OptimizeExtraction Inefficient OptimizePurification Screen Resins & Optimize Gradients CheckPurification->OptimizePurification Low Recovery End Improved Yield CheckPurification->End High Recovery OptimizeFermentation->End OptimizeExtraction->End OptimizePurification->End

Caption: A decision tree for troubleshooting low this compound yields.

identifying and mitigating sources of experimental error with Alazopeptin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alazopeptin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and mitigating sources of experimental error.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tripeptide antibiotic originally isolated from Streptacidiphilus griseoplanus[1]. It is composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON)[1][2]. DON is a glutamine analog, which makes this compound an inhibitor of enzymes that utilize glutamine. Its primary mechanism of action is the inhibition of γ-glutamyl transpeptidase (GGT), an enzyme involved in glutathione metabolism[3]. By inhibiting GGT, this compound can disrupt cellular cysteine homeostasis, which is crucial for the synthesis of intracellular glutathione, a key antioxidant[3]. This disruption can render cancer cells more susceptible to chemotherapy and radiation.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

Proper handling and storage of this compound are critical for reproducible experimental results. While specific solubility and stability data for this compound are not extensively published, general guidelines for similar peptide-based compounds can be followed.

  • Solubilization: Start by attempting to dissolve this compound in sterile, nuclease-free water. If solubility is low, dimethyl sulfoxide (DMSO) is a common alternative solvent for creating concentrated stock solutions. It is crucial to note the final concentration of DMSO in your experimental setup, as high concentrations can be toxic to cells.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot slowly on ice.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods, as the compound may be less stable at lower concentrations.

Q3: What are the typical working concentrations for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Cell Line Type Reported IC50 Range (µM) Notes
Various Cancer Cell Lines10 - 50Effective against highly aggressive breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines.
Colorectal Cancer (HCT116)0.34 - 22.4Potency can be comparable to 5-FU in certain cell lines.
Normal Intestinal EpithelialLess activeSuggests some tumor-selective effects.

Note: The IC50 values presented are from studies on various cytotoxic compounds and serve as a general reference. It is crucial to determine the IC50 for this compound specifically in your cell line of interest.

Troubleshooting Guides

Issue 1: I am not observing the expected inhibitory effect of this compound.

If this compound is not producing the anticipated inhibition of cell growth or enzyme activity, several factors could be at play. Use the following logical diagram to troubleshoot the issue.

G Start No Inhibitory Effect Observed Check_Conc 1. Verify this compound Concentration - Was a dose-response experiment performed? - Is the concentration appropriate for the cell line? Start->Check_Conc Check_Stock 2. Assess Stock Solution Integrity - How was the stock prepared and stored? - Could it be degraded (e.g., multiple freeze-thaws)? Check_Conc->Check_Stock Concentration is appropriate Solution1 Solution: Perform a new dose-response curve. Check_Conc->Solution1 Concentration not optimized Check_Protocol 3. Review Experimental Protocol - Is the incubation time sufficient? - Are there interfering substances in the media (e.g., high glutamine)? Check_Stock->Check_Protocol Stock is viable Solution2 Solution: Prepare fresh stock solution from powder. Check_Stock->Solution2 Stock may be degraded Check_Target 4. Confirm Target Expression - Does the cell line express the target enzyme (e.g., GGT)? Check_Protocol->Check_Target Protocol is correct Solution3 Solution: Optimize incubation time and media conditions. Check_Protocol->Solution3 Protocol issues identified Solution4 Solution: Verify target expression via WB/qPCR or select a different cell line. Check_Target->Solution4 Target expression is low/absent

Caption: Troubleshooting logic for lack of this compound activity.

Issue 2: My cells are showing high levels of non-specific toxicity.

  • What are off-target effects? Off-target effects occur when a drug interacts with unintended molecular targets within the cell. This can lead to a range of side effects, including unexpected toxicity.

  • Mitigation Strategies:

    • Concentration Optimization: The most critical step is to use the lowest effective concentration of this compound. Determine the IC50 and work at concentrations at or below this value for mechanistic studies. High concentrations are more likely to induce off-target effects.

    • Control Experiments: Include appropriate controls to distinguish between specific and non-specific effects. This can include a control peptide with a similar structure but known to be inactive.

    • Rescue Experiments: If this compound's toxicity is due to its intended mechanism (e.g., depletion of glutathione precursors), attempt a "rescue" by supplementing the media with the downstream product, such as N-acetylcysteine, to see if it alleviates the toxicity.

    • Monitor Cell Health: Use multiple assays to assess cell health. Beyond viability assays (like MTT), consider assays for apoptosis (e.g., caspase activity) and necrosis (e.g., LDH release) to understand the nature of the cytotoxicity.

Key Experimental Protocols & Visualizations

Signaling Pathway Inhibition

This compound acts as a glutamine antagonist, primarily inhibiting γ-glutamyl transpeptidase (GGT). This enzyme is critical for the breakdown of extracellular glutathione (GSH), which is a key step in providing cells with the cysteine needed for intracellular GSH synthesis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT Cleavage Cys Cysteine GGT->Cys Cysteine Precursors GSH_int Glutathione (GSH) Synthesis Cys->GSH_int ROS_Defense ROS Defense & Cell Survival GSH_int->ROS_Defense This compound This compound This compound->GGT Inhibition

Caption: this compound's inhibition of the GGT pathway.
General Experimental Workflow

Following a structured workflow is essential to minimize variability and potential errors in your experiments with this compound.

G Prep 1. Reagent Preparation - Prepare this compound stock - Culture cells to desired confluency - Prepare media and supplements Treat 2. Cell Treatment - Plate cells - Add this compound at various concentrations - Include vehicle and positive controls Prep->Treat Incubate 3. Incubation - Incubate for a predetermined time (e.g., 24, 48, 72 hours) Treat->Incubate Assay 4. Endpoint Assay - Perform viability (MTT, etc.), apoptosis, or enzyme activity assay Incubate->Assay Analyze 5. Data Analysis - Normalize data to controls - Calculate IC50 values - Perform statistical analysis Assay->Analyze

Caption: Standard workflow for a cell-based this compound experiment.
Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., HepG2)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound

  • DMSO (for stock solution, if needed)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete growth medium. A suggested starting range is 200 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound dose) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control to each well.

  • Incubation:

    • Return the plate to the incubator for 48-72 hours. The incubation time should be consistent and long enough to observe an effect on cell proliferation.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

References

Validation & Comparative

A Comparative Guide to the Antitumor Efficacy of Alazopeptin and DON

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor efficacy of Alazopeptin and 6-Diazo-5-oxo-L-norleucine (DON). Both compounds function as glutamine antagonists, a class of molecules that has garnered renewed interest for their potential in targeting cancer metabolism. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the research community.

Introduction and Mechanism of Action

6-Diazo-5-oxo-L-norleucine (DON), first isolated from a strain of Streptomyces, is a potent and well-studied glutamine antagonist.[1][2] this compound is a naturally occurring tripeptide, consisting of one molecule of alanine and two molecules of DON (Ala-DON-DON), also possessing antitumor properties.[3][4]

The antitumor activity of both molecules stems from the DON moiety, which acts as a mimic of the amino acid L-glutamine.[5] Rapidly proliferating cancer cells often exhibit a high dependency on glutamine as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox homeostasis.

DON functions by irreversibly inhibiting a broad range of glutamine-utilizing enzymes. It first binds competitively to the glutamine active site, and then forms a covalent adduct, leading to enzyme inactivation. This broad inhibition disrupts multiple critical metabolic pathways within cancer cells, including de novo purine and pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

Mechanism_of_Action Mechanism of Glutamine Antagonism by DON/Alazopeptin cluster_pathways Glutamine Glutamine (extracellular) ASCT2 ASCT2 Transporter Glutamine->ASCT2 Uptake Glutamine_intra Glutamine (intracellular) ASCT2->Glutamine_intra Enzymes Glutamine-Utilizing Enzymes (e.g., GLS, Amidotransferases) Glutamine_intra->Enzymes Substrate DON_this compound DON / this compound DON_this compound->Enzymes Irreversible Inhibition Pathways Metabolic Pathways Enzymes->Pathways Proliferation Tumor Cell Proliferation & Survival Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) Pathways->Nucleotides TCA TCA Cycle Anaplerosis Pathways->TCA Hexosamine Hexosamine Biosynthesis Pathways->Hexosamine Nucleotides->Proliferation TCA->Proliferation Hexosamine->Proliferation Experimental_Workflow In Vivo Antitumor Efficacy Workflow A 1. Cell Culture (e.g., PDAC cells) B 2. Animal Inoculation (Subcutaneous injection of cancer cells into mice) A->B C 3. Tumor Growth (Allow tumors to reach a palpable size, e.g., 100 mm³) B->C D 4. Randomization (Divide mice into treatment groups) C->D E Group 1: Vehicle Control D->E F Group 2: DON / DON Prodrug D->F G Group 3: This compound D->G H 5. Treatment Administration (e.g., Daily IP injection for 21 days) E->H F->H G->H I 6. Monitoring (Measure tumor volume and body weight 2-3 times/week) H->I J 7. Endpoint & Analysis (Sacrifice, excise tumors, compare tumor growth inhibition) I->J

References

Glutamine Antagonism in Oncology: A Comparative Analysis of Alazopeptin and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alazopeptin and other prominent glutamine antagonists in cancer therapy. It synthesizes experimental data on their efficacy, details their mechanisms of action, and provides comprehensive experimental protocols for key assays.

Glutamine, the most abundant amino acid in circulation, is a critical nutrient for rapidly proliferating cancer cells, fueling a wide array of metabolic processes essential for their growth and survival. This "glutamine addiction" has made the enzymes involved in glutamine metabolism attractive targets for cancer therapy. This guide compares four key glutamine antagonists: this compound, 6-Diazo-5-oxo-L-norleucine (DON), Azaserine, and Telaglenastat (CB-839), focusing on their performance and supported by experimental data.

Executive Summary of Comparative Efficacy

Glutamine antagonists can be broadly categorized into two groups: broad-spectrum inhibitors that target multiple glutamine-utilizing enzymes, and specific inhibitors that target a single enzyme, most notably glutaminase (GLS). This compound, DON, and Azaserine fall into the former category, exhibiting potent but often dose-limiting toxicity. In contrast, Telaglenastat (CB-839) is a selective GLS1 inhibitor with a more favorable safety profile that has advanced into clinical trials. The development of prodrugs for broad-spectrum antagonists, such as JHU083 and DRP-104 (prodrugs of DON), aims to improve tumor-specific delivery and mitigate systemic toxicity.

Data Presentation: Quantitative Comparison of Glutamine Antagonists

The following tables summarize the available quantitative data for the discussed glutamine antagonists, providing a comparative overview of their inhibitory potency and anti-proliferative effects in various cancer models.

Table 1: In Vitro Inhibitory Potency of Glutamine Antagonists
Compound Target(s) Inhibition Constant (Ki) IC50 (Enzyme Activity)
This compound Multiple glutamine-utilizing enzymesData not widely available; mechanism linked to its DON components.Data not widely available.
6-Diazo-5-oxo-L-norleucine (DON) Multiple glutamine-utilizing enzymes~6 µM for Glutaminase[1][2]~1 mM for kidney-type glutaminase (KGA).
Azaserine Glutamine amidotransferases, GFAT, γ-glutamyltransferaseData not widely available.25 µM for several glutamine-dependent amidotransferases.[3]
Telaglenastat (CB-839) Glutaminase 1 (GLS1)Not applicable (allosteric inhibitor)23 nM (mouse kidney), 28 nM (mouse brain).[4]
Table 2: In Vitro Anti-proliferative Activity (IC50) of Glutamine Antagonists in Cancer Cell Lines
Compound Cell Line IC50
6-Diazo-5-oxo-L-norleucine (DON) P493B lymphoma10.0 ± 0.11 µM
Rat dermal fibroblasts232.5 µM[5]
Azaserine Raji (Burkitt's lymphoma)Cytotoxicity observed, specific IC50 not provided.
Telaglenastat (CB-839) HCC1806 (Triple-Negative Breast Cancer)49 nM
MDA-MB-231 (Triple-Negative Breast Cancer)26 nM
RPMI-8226 (Multiple Myeloma)Effective in reducing proliferation.
Table 3: In Vivo Efficacy of Glutamine Antagonists in Xenograft Models
Compound Cancer Model Dosage and Administration Tumor Growth Inhibition (TGI)
6-Diazo-5-oxo-L-norleucine (DON) Syngeneic KPC (Pancreatic Cancer)10 mg/kg for 2 weeksSignificant blockade in tumor growth.
Panc02 (Pancreatic Adenocarcinoma)Intraperitoneal administrationComplete elimination of advanced tumors in 50% of animals when combined with immunotherapy.
Azaserine Lewis rat pancreatic cancer model10 mg/kg weekly IP injections for 15 weeksInduced pancreatic adenomas and adenocarcinomas.
Telaglenastat (CB-839) Triple-Negative Breast Cancer Patient-Derived Xenograft200 mg/kg, oral, twice daily for 28 days61% TGI relative to vehicle control.
RPMI-8226 (Multiple Myeloma)Oral, twice daily70% TGI.
CAL-27 (Head and Neck Squamous Cell Carcinoma)-Significant reduction in tumor growth in combination with ionizing radiation.

Signaling Pathways and Mechanisms of Action

Glutamine antagonists exert their anti-cancer effects by disrupting key metabolic and signaling pathways that are dependent on glutamine. The diagrams below, generated using the DOT language, illustrate these pathways and the points of intervention for each class of antagonist.

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_inhibitors Glutamine Antagonists Glutamine_ext Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int ASCT2/SLC1A5 Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotide Biosynthesis Glutamine_int->Nucleotides Amidotransferases Hexosamine Hexosamine Biosynthesis (HBP) Glutamine_int->Hexosamine GFAT alpha_KG α-Ketoglutarate Glutamate->alpha_KG GLUD1/Transaminases GSH Glutathione (GSH) Production Glutamate->GSH TCA TCA Cycle alpha_KG->TCA Energy (ATP) &\nBiosynthesis Energy (ATP) & Biosynthesis TCA->Energy (ATP) &\nBiosynthesis This compound This compound This compound->Glutamate Broad Inhibition This compound->Nucleotides Broad Inhibition This compound->Hexosamine Broad Inhibition DON DON DON->Glutamate Broad Inhibition DON->Nucleotides Broad Inhibition DON->Hexosamine Broad Inhibition Azaserine Azaserine Azaserine->Nucleotides Inhibits Amidotransferases/GFAT Azaserine->Hexosamine Inhibits Amidotransferases/GFAT CB839 Telaglenastat (CB-839) CB839->Glutamate Inhibits GLS1

Fig. 1: Overview of Glutamine Metabolism and Antagonist Targets.

Broad-spectrum antagonists like this compound, DON, and Azaserine inhibit multiple enzymes that utilize glutamine as a nitrogen donor. This leads to a widespread disruption of critical cellular processes including nucleotide synthesis, hexosamine biosynthesis, and the production of glutamate for the TCA cycle and glutathione synthesis. Telaglenastat (CB-839), in contrast, specifically targets glutaminase 1 (GLS1), the enzyme that catalyzes the conversion of glutamine to glutamate. This targeted inhibition primarily impacts the replenishment of the TCA cycle and glutathione production.

The c-Myc and mTOR signaling pathways are intimately linked with glutamine metabolism. The oncoprotein c-Myc promotes glutamine uptake and utilization by upregulating the expression of glutamine transporters and glutaminase. Conversely, glutamine availability is essential for the activation of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Depletion of glutamine leads to the inactivation of mTORC1 and a subsequent decrease in protein synthesis through its downstream effectors, S6K1 and 4E-BP1.

G cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_output Cellular Outcomes cluster_inhibitors Points of Inhibition Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Oncogenes Oncogenes (e.g., KRAS) cMyc c-Myc Oncogenes->cMyc Glutaminase Glutaminase (GLS) cMyc->Glutaminase Upregulates Proliferation Cell Proliferation cMyc->Proliferation Drives S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates eIF4B eIF4B S6K1->eIF4B Phosphorylates eIF4B->cMyc Enhances Translation eIF4E eIF4E fourEBP1->eIF4E Inhibits Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Glutamine_Metabolism Glutamine Metabolism Glutaminase->Glutamine_Metabolism Glutamine_Metabolism->mTORC1 Activates Protein_Synthesis->Proliferation Glutamine_Antagonists Glutamine Antagonists (this compound, DON, Azaserine, CB-839) Glutamine_Antagonists->Glutamine_Metabolism Inhibit

Fig. 2: Intersection of Glutamine Metabolism with c-Myc and mTOR Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of glutamine antagonists.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of glutamine antagonists on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well microplates

  • Glutamine antagonist stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the glutamine antagonist in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo efficacy of glutamine antagonists in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

  • Cancer cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Glutamine antagonist and vehicle for administration

  • Calipers for tumor measurement

  • Syringes and needles for injection and administration

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the glutamine antagonist in a suitable vehicle. Administer the drug to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the tumor growth inhibition (TGI).

G cluster_invitro In Vitro Preparation cluster_invivo In Vivo Model cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug/Vehicle Administration Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint & Tissue Collection Measurement->Endpoint TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Endpoint->TGI_Analysis

Fig. 3: General Workflow for an In Vivo Xenograft Study.

Conclusion

The landscape of glutamine antagonism in cancer therapy is evolving. While broad-spectrum inhibitors like this compound, DON, and Azaserine have demonstrated potent anti-tumor activity, their clinical utility has been hampered by toxicity. The development of tumor-targeted prodrugs offers a promising strategy to overcome this limitation. In parallel, selective inhibitors like Telaglenastat (CB-839) provide a more targeted approach with a better safety profile, and are being actively investigated in clinical trials, often in combination with other therapies. The choice of a glutamine antagonist for a specific therapeutic application will depend on the cancer type, its specific metabolic dependencies, and the potential for combination therapies to enhance efficacy and mitigate resistance. Further research into the nuanced roles of different glutamine-dependent pathways in various cancers will be crucial for the continued development of this important class of anti-cancer agents.

References

Validating the Mechanism of Action of Alazopeptin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alazopeptin and its active moiety, 6-diazo-5-oxo-L-norleucine (DON), with other glutamine metabolism inhibitors. The objective is to furnish researchers with the necessary data and methodologies to validate the mechanism of action of these compounds in a laboratory setting.

This compound is a tripeptide that contains two residues of DON, a potent and broad-spectrum antagonist of glutamine-utilizing enzymes.[1] By mimicking glutamine, DON irreversibly binds to the active sites of these enzymes, leading to the disruption of numerous metabolic pathways crucial for cancer cell proliferation and survival.[1][2] This guide will delve into the specifics of this mechanism and compare it with other agents that target glutamine metabolism through different modes of action.

Comparative Analysis of Glutamine Metabolism Inhibitors

To effectively validate the mechanism of this compound, it is essential to compare its in vitro performance against other well-characterized glutamine metabolism inhibitors. This section provides a comparative overview of this compound/DON and three other key compounds: Telaglenastat (CB-839), a selective glutaminase inhibitor; DRP-104, a tumor-targeted prodrug of DON; and V-9302, a glutamine transporter inhibitor.

Enzyme Inhibition Profile

The primary mechanism of action for this compound/DON is the irreversible inhibition of a wide range of glutamine-dependent enzymes. The table below summarizes the known inhibitory constants (Ki) of DON for several key enzymes.

EnzymeFunctionDON Ki (µM)Reference
Glutaminase (GLS)Converts glutamine to glutamate6[3]
CTP SynthetasePyrimidine biosynthesisValue not found
GMP SynthetasePurine biosynthesisValue not found
Asparagine SynthetaseAmino acid synthesisValue not found
Glucosamine-6-phosphate synthaseHexosamine biosynthesisValue not found

In contrast, Telaglenastat (CB-839) is a selective, reversible inhibitor of glutaminase, with an IC50 of 24 nM for the recombinant human enzyme.[4] This selectivity provides a clear distinction from the broad-spectrum activity of DON.

Cellular Potency in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of these inhibitors are commonly assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The table below presents a summary of reported IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound/DON EWS cell linesEwing Sarcoma0.178 - 0.297
S2VP10Pancreatic CancerEffective at 50 µM
Telaglenastat (CB-839) MDA-MB-231Breast Cancer0.033
A549Lung Cancer0.026
HCT116Colon Cancer0.028
DRP-104 (Sirpiglenastat) MC38Colon CarcinomaEffective in vivo
V-9302 HEK-293 (glutamine uptake)-9.6
HCC1806Breast CancerEffective at 25 µM

Note: Direct comparative IC50 data for this compound across the NCI-60 panel was not found in the initial search. DRP-104 data is primarily from in vivo and ex vivo studies.

Experimental Protocols for In Vitro Validation

To validate the mechanism of action of this compound, a series of in vitro assays are recommended. Below are detailed protocols for key experiments.

Cell Viability Assays

1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS-HCl solution)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and control compounds for the desired time period (e.g., 48-72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Cells of interest

    • Opaque-walled 96-well plates

    • Complete culture medium

    • CellTiter-Glo® Reagent

    • Luminometer

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate and treat with compounds as described for the MTT assay.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

Enzyme Inhibition Assays

Glutaminase Activity Assay

This assay measures the production of glutamate from glutamine.

  • Materials:

    • Recombinant glutaminase enzyme or cell lysate

    • L-glutamine solution

    • Assay buffer (e.g., Tris-HCl, pH 8.6)

    • Glutamate dehydrogenase

    • NAD+

    • Microplate reader capable of measuring absorbance at 340 nm

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, NAD+, and glutamate dehydrogenase.

    • Add varying concentrations of this compound or other inhibitors to the wells of a 96-well plate.

    • Add the glutaminase enzyme to the wells and pre-incubate with the inhibitor for a defined period.

    • Initiate the reaction by adding L-glutamine.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

    • Calculate the initial reaction velocities and determine the IC50 or Ki values for the inhibitors.

Metabolic Flux Analysis

13C-Glutamine Tracing

This technique traces the metabolic fate of glutamine within the cell.

  • Materials:

    • Cells of interest

    • Culture medium with and without glutamine

    • [U-13C5]-glutamine

    • LC-MS/MS system

  • Protocol:

    • Culture cells in glutamine-free medium supplemented with [U-13C5]-glutamine and treat with this compound or control compounds.

    • After a defined incubation period, harvest the cells and quench metabolism rapidly.

    • Extract intracellular metabolites.

    • Analyze the extracts by LC-MS/MS to determine the incorporation of 13C into downstream metabolites of glutamine, such as glutamate, α-ketoglutarate, and other TCA cycle intermediates.

    • Compare the labeling patterns between treated and untreated cells to elucidate the specific metabolic pathways inhibited by this compound.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

G Glutamine Metabolism and Inhibition cluster_extracellular Extracellular cluster_cell Cell cluster_inhibitors Inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter ASCT2_transporter ASCT2_transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotides Glutamine_int->Nucleotides Amidotransferases Amino_Acids Other Amino Acids Glutamine_int->Amino_Acids Amidotransferases Hexosamines Hexosamines Glutamine_int->Hexosamines Amidotransferases Glutaminase_int Glutaminase_int Amidotransferases_int Amidotransferases_int alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases GSH Glutathione Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle This compound This compound (DON) This compound->Glutaminase_int Inhibits This compound->Amidotransferases_int Inhibits CB839 Telaglenastat (CB-839) CB839->Glutaminase_int Inhibits V9302 V-9302 V9302->ASCT2_transporter Inhibits G In Vitro Validation Workflow for this compound cluster_assays In Vitro Assays start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with this compound & Comparators cell_culture->treatment viability_assay Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability_assay enzyme_assay Enzyme Inhibition Assay (e.g., Glutaminase) treatment->enzyme_assay flux_analysis Metabolic Flux Analysis (13C-Glutamine Tracing) treatment->flux_analysis data_analysis Data Analysis (IC50, Ki, Metabolite Levels) viability_assay->data_analysis enzyme_assay->data_analysis flux_analysis->data_analysis conclusion Validate Mechanism of Action data_analysis->conclusion

References

Alazopeptin's Reach: A Comparative Guide to its Cross-Reactivity with Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the target profile of a compound is paramount. Alazopeptin, a tripeptide antibiotic, exerts its biological activity through its constituent amino acid, 6-diazo-5-oxo-L-norleucine (DON), a potent antagonist of the amino acid glutamine. This guide provides a comparative analysis of this compound's cross-reactivity with various metabolic enzymes, supported by available experimental data and detailed methodologies for assessing such interactions.

This compound, and more specifically its active moiety DON, targets a class of enzymes known as glutamine amidotransferases (GATs). These enzymes are crucial for various metabolic pathways as they catalyze the transfer of an amide group from glutamine to a substrate. DON's structural similarity to glutamine allows it to bind to the active sites of these enzymes. This binding is followed by an irreversible covalent modification, leading to enzyme inactivation[1]. This broad-spectrum inhibition of GATs is the basis for this compound's biological effects and its potential cross-reactivity with a range of metabolic enzymes.

Quantitative Comparison of this compound (DON) Inhibition

The following table summarizes the available quantitative data on the inhibition of various metabolic enzymes by 6-diazo-5-oxo-L-norleucine (DON). The data is presented as the inhibition constant (Ki) or the second-order rate constant (kinact/KI), which are key parameters for characterizing the potency of irreversible inhibitors.

EnzymeEnzyme Commission (EC) NumberPathway InvolvementInhibition Constant (Ki) or kinact/KIReference
Glutaminase (Kidney-type)EC 3.5.1.2Glutamine metabolismKi = 6 µM[2]
Gamma-Glutamyl Transpeptidase 1 (human)EC 2.3.2.2Glutathione metabolismKi = 2.7 ± 0.7 mM
GMP SynthaseEC 6.3.5.2de novo Purine synthesisData not available in a quantitative format in the provided search results. Broadly inhibited by DON.[1]
CTP SynthetaseEC 6.3.4.2de novo Pyrimidine synthesisData not available in a quantitative format in the provided search results. Broadly inhibited by DON.[1]
Phosphoribosyl-pyrophosphate amidotransferase (PPAT)EC 2.4.2.14de novo Purine synthesisData not available in a quantitative format in the provided search results. Broadly inhibited by DON.[1]
Asparagine SynthetaseEC 6.3.5.4Amino acid synthesisData not available in a quantitative format in the provided search results. Broadly inhibited by DON.
NAD SynthetaseEC 6.3.5.1NAD synthesisData not available in a quantitative format in the provided search results. Broadly inhibited by DON.
Glucosamine-6-phosphate synthaseEC 2.6.1.16Hexosamine biosynthesisData not available in a quantitative format in the provided search results. Broadly inhibited by DON.

Note: The provided search results did not contain a comprehensive table of Ki or IC50 values for this compound or DON against a wide range of metabolic enzymes. The table above is compiled from the limited quantitative data found. Many sources state that DON is a broad inhibitor of glutamine amidotransferases without providing specific inhibitory constants.

Signaling Pathways and Experimental Workflows

To visually represent the interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Alazopeptin_Target_Pathway cluster_inhibition Mechanism of Action This compound This compound (prodrug) DON 6-Diazo-5-oxo-L-norleucine (Active Moiety) This compound->DON Hydrolysis GAT Glutamine Amidotransferase (Target Enzyme) DON->GAT Competitively binds to active site Glutamine Glutamine (Endogenous Ligand) Glutamine->GAT Binds to active site Product Product GAT->Product Catalyzes reaction Inactive_GAT Inactive Enzyme (Covalently Modified) GAT->Inactive_GAT Irreversible inactivation

This compound's mechanism of action on glutamine amidotransferases.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start Start: Select Panel of Metabolic Enzymes enzyme_prep Enzyme Preparation (Purification/Expression) start->enzyme_prep assay_dev Enzyme Activity Assay Development enzyme_prep->assay_dev incubation Incubate Enzyme with Inhibitor assay_dev->incubation inhibitor_prep Prepare this compound/DON Serial Dilutions inhibitor_prep->incubation activity_measurement Measure Residual Enzyme Activity incubation->activity_measurement data_analysis Data Analysis: Determine kinact and KI activity_measurement->data_analysis comparison Compare kinact/KI values across enzymes data_analysis->comparison end End: Cross-Reactivity Profile comparison->end

Workflow for assessing this compound's enzyme cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity of this compound with metabolic enzymes.

Protocol 1: Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition

This protocol is designed to determine the kinetic constants for the irreversible inhibition of a target enzyme by this compound (DON).

Materials:

  • Purified target metabolic enzyme

  • Substrate for the target enzyme

  • This compound or 6-diazo-5-oxo-L-norleucine (DON)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well plates

Methodology:

  • Enzyme Activity Assay:

    • Establish a continuous or endpoint assay to measure the activity of the target enzyme. This typically involves monitoring the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence.

    • Determine the Michaelis constant (Km) of the substrate for the enzyme under the chosen assay conditions.

  • Inhibition Kinetics (Kitz-Wilson Method):

    • Prepare a series of dilutions of DON in the assay buffer.

    • In a 96-well plate, add the assay buffer, substrate (at a concentration around its Km), and the purified enzyme.

    • Initiate the reaction by adding different concentrations of DON to the wells.

    • Immediately begin monitoring the reaction progress (e.g., absorbance change) over time in a microplate reader.

    • The rate of the reaction will decrease over time as the enzyme is irreversibly inactivated.

  • Data Analysis:

    • For each concentration of DON, fit the progress curve (product concentration vs. time) to the following equation for slow-binding inhibition: [P] = (v_i / k_obs) * (1 - exp(-k_obs * t)) + v_f * t where [P] is the product concentration, v_i is the initial rate, v_f is the final steady-state rate, k_obs is the apparent first-order rate constant of inactivation, and t is time.

    • Plot the calculated k_obs values against the corresponding DON concentrations [I].

    • Fit the resulting data to the following hyperbolic equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI): k_obs = k_inact * [I] / (K_I + [I])

    • The second-order rate constant for inactivation, kinact/KI, can then be calculated, providing a measure of the inhibitor's potency.

Protocol 2: Competition Assay for High-Throughput Screening of Cross-Reactivity

This protocol allows for a more rapid assessment of the inhibitory potential of this compound against a panel of enzymes.

Materials:

  • Panel of purified metabolic enzymes

  • Substrates for each enzyme

  • This compound or DON

  • A known fluorescent or chromogenic irreversible probe for each enzyme (if available)

  • Assay buffers for each enzyme

  • Microplate reader

Methodology:

  • Assay Setup:

    • For each enzyme, set up a reaction in a 96-well plate containing the enzyme in its specific assay buffer.

    • Add a range of concentrations of this compound (DON) to the wells.

    • Add a fixed, known concentration of the irreversible probe to the wells.

    • Incubate the mixture for a defined period to allow for competition between this compound and the probe for binding to the enzyme.

  • Measurement:

    • Measure the signal (e.g., fluorescence) from the probe that has covalently bound to the enzyme. The signal will be inversely proportional to the inhibitory activity of this compound.

  • Data Analysis:

    • Plot the signal against the concentration of this compound to determine the IC50 value (the concentration of this compound that causes 50% inhibition of probe binding).

    • While this method provides a relative measure of inhibitory potency (IC50), it is a valuable tool for initial screening of cross-reactivity across a large number of enzymes. For enzymes showing significant inhibition, the more detailed kinetic analysis described in Protocol 1 should be performed.

Conclusion

This compound, through its active form DON, is a broad-spectrum inhibitor of glutamine-utilizing metabolic enzymes. While quantitative data on its cross-reactivity is not extensively consolidated, the available information clearly indicates its potential to interact with a wide range of enzymes involved in crucial metabolic pathways such as nucleotide and amino acid biosynthesis. The provided protocols offer a framework for systematically evaluating the cross-reactivity profile of this compound, which is essential for understanding its full pharmacological effects and for the development of more selective glutamine antagonists for therapeutic applications. Further research to populate a comprehensive quantitative database of its inhibitory activities against a wider array of metabolic enzymes is warranted.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathways of alazopeptin, a tripeptide antitumor agent, and other structurally related compounds featuring the unique diazo functional group. This document summarizes the current understanding of the enzymatic machinery responsible for their production, offering insights into the diverse strategies nature employs to construct these potent molecules. While direct quantitative comparisons of pathway efficiencies are limited in the current literature, this guide presents a qualitative comparison of the key enzymatic steps and highlights opportunities for future research and bioengineering.

Introduction to this compound and Related Diazo Compounds

This compound is a tripeptide composed of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent antitumor agent.[1] The diazo group, a reactive nitrogen-nitrogen double bond, is a rare and intriguing feature in natural products, contributing to their biological activity. Understanding the biosynthesis of this compound and related diazo-containing compounds, such as spinamycin, tasikamides, avenalumic acid, and triacsins, can pave the way for the discovery of novel enzymatic tools and the engineered production of new therapeutic agents.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of these diazo-containing compounds, while sharing the common challenge of N-N bond formation, employs distinct enzymatic strategies and precursor molecules. Below is a comparative overview of their biosynthetic pathways.

This compound Biosynthesis

The complete biosynthetic pathway of this compound has been elucidated, revealing a multi-step enzymatic cascade.[1] The key steps involve the modification of L-lysine to form the two DON units, followed by their assembly with L-alanine.

Key Enzymes and their Functions:

EnzymeFunction in this compound Biosynthesis
AzpK/AzpK2 Hydroxylation of L-lysine at the C5 position. AzpK is a novel oxidase, while AzpK2 is an α-ketoglutarate/Fe(II)-dependent dioxygenase.[2]
AzpJ Oxidation of 5-hydroxylysine to 5-oxolysine.[3]
AzpL A unique transmembrane protein that catalyzes the crucial diazotization of 5-oxolysine using nitrous acid, forming the diazo group of DON. This reaction is presumed to be ATP-independent.[1]
AzpI N-acetylation of a biosynthetic intermediate.
AzpC/AzpF Loading of the N-acetylated intermediate onto the carrier protein AzpF.
AzpG Hydrolysis of the N-acetyl group.
AzpM A unique α/β hydrolase that catalyzes the formation of the DON-DON dipeptide from two molecules of DON tethered to the carrier protein AzpF.
AzpA A non-ribosomal peptide synthetase (NRPS)-like enzyme that catalyzes the final condensation of L-alanine with the DON-DON dipeptide to form this compound.
Biosynthesis of Related Diazo-Containing Compounds

The biosynthesis of other diazo compounds reveals both convergent and divergent evolutionary strategies for N-N bond formation.

CompoundPrecursor(s)Key N-N Bond Forming EnzymesNotable Features
Spinamycin Aromatic precursorSpiA7 (AMP-dependent ligase)Diazotization of an amino group on a benzene ring.
Tasikamides L-Aspartate, cyclic pentapeptideAha11 (Arylamine-diazotizing enzyme)Involves the coupling of two separate biosynthetic pathways. The diazo-containing moiety is formed and then coupled to the peptide scaffold via a non-enzymatic Japp-Klingemann reaction.
Avenalumic Acid 3-aminoavenalumic acidAvaA6 (Diazotase)Diazotization is followed by the substitution of the diazo group for a hydride.
Triacsins Glycine, L-lysine, nitriteTri28 (Hydrazine-forming enzyme), Tri17 (N-nitrosating enzyme)Features two distinct N-N bond formation steps catalyzed by ATP-dependent enzymes to form a rare N-hydroxytriazene moiety.

Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathways of this compound and related compounds, providing a visual comparison of their enzymatic logic.

Alazopeptin_Biosynthesis Lysine L-Lysine AzpK AzpK/AzpK2 Lysine->AzpK Hydroxylysine 5-Hydroxylysine AzpJ AzpJ Hydroxylysine->AzpJ Oxolysine 5-Oxolysine AzpL AzpL Oxolysine->AzpL DON 6-Diazo-5-oxo-L-norleucine (DON) AzpC_F AzpC/AzpF DON->AzpC_F DON_AzpF DON-AzpF AzpM AzpM DON_AzpF->AzpM DON_DON_AzpF DON-DON-AzpF AzpA AzpA DON_DON_AzpF->AzpA This compound This compound Alanine L-Alanine Alanine->AzpA AzpK->Hydroxylysine AzpJ->Oxolysine AzpL->DON AzpC_F->DON_AzpF AzpM->DON_DON_AzpF AzpA->this compound

This compound Biosynthetic Pathway

Related_Diazo_Pathways cluster_Spinamycin Spinamycin cluster_Tasikamides Tasikamides cluster_Avenalumic_Acid Avenalumic Acid cluster_Triacsins Triacsins Aromatic_Precursor_S Aromatic Precursor SpiA7 SpiA7 Aromatic_Precursor_S->SpiA7 Diazo_Intermediate_S Diazo Intermediate Spinamycin Spinamycin Diazo_Intermediate_S->Spinamycin SpiA7->Diazo_Intermediate_S Aromatic_Precursor_T Aromatic Precursor Aha11 Aha11 Aromatic_Precursor_T->Aha11 Diazo_Aryl_T Diazo-Aryl Intermediate Tasikamide Tasikamide Diazo_Aryl_T->Tasikamide Non-enzymatic Japp-Klingemann Peptide_Scaffold Peptide Scaffold Peptide_Scaffold->Tasikamide Non-enzymatic Japp-Klingemann Aha11->Diazo_Aryl_T Amino_Precursor_A 3-Aminoavenalumic Acid AvaA6 AvaA6 Amino_Precursor_A->AvaA6 Diazo_Intermediate_A Diazo Intermediate AvaA7 AvaA7 Diazo_Intermediate_A->AvaA7 Avenalumic_Acid Avenalumic Acid AvaA6->Diazo_Intermediate_A AvaA7->Avenalumic_Acid Precursors_Tr Glycine + L-Lysine Tri28 Tri28 Precursors_Tr->Tri28 Hydrazine_Intermediate Hydrazine Intermediate Tri17 Tri17 Hydrazine_Intermediate->Tri17 Nitrosated_Intermediate Nitrosated Intermediate Triacsin Triacsin Nitrosated_Intermediate->Triacsin Tri28->Hydrazine_Intermediate Tri17->Nitrosated_Intermediate

Biosynthesis of Related Diazo Compounds

Experimental Protocols

Detailed, step-by-step experimental protocols are often specific to the laboratory and the particular expression system used. However, based on published methodologies, generalized protocols for key experiments are provided below.

General Protocol for Heterologous Expression and Production
  • Gene Cluster Identification and Cloning:

    • Identify the biosynthetic gene cluster (BGC) for the compound of interest using bioinformatics tools like antiSMASH.

    • Amplify the entire BGC or individual genes via PCR from the genomic DNA of the producing strain.

    • Clone the BGC or individual genes into a suitable expression vector (e.g., pSET152 for Streptomyces hosts) under the control of a strong, inducible promoter.

  • Host Strain Transformation:

    • Introduce the expression plasmid into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

    • For Streptomyces, protoplast transformation or intergeneric conjugation from E. coli are common methods.

  • Cultivation and Induction:

    • Grow the recombinant strain in a suitable liquid medium (e.g., R5A medium for Streptomyces).

    • Induce gene expression at the appropriate growth phase by adding an inducer (e.g., thiostrepton for the tipA promoter).

    • Continue cultivation for a period sufficient for compound production (typically 5-7 days).

  • Metabolite Extraction and Analysis:

    • Separate the mycelium and supernatant by centrifugation.

    • Extract the metabolites from the supernatant and/or mycelium using an appropriate organic solvent (e.g., ethyl acetate, butanol).

    • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the produced compounds by comparing retention times and mass spectra with authentic standards.

General Protocol for In Vitro Enzyme Assays
  • Enzyme Expression and Purification:

    • Clone the gene encoding the enzyme of interest into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

    • Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) by inducing with IPTG.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the purified enzyme, its substrate(s), and any required cofactors in a suitable buffer.

    • For example, for a hydroxylase like AzpK2, the reaction would include the enzyme, L-lysine, α-ketoglutarate, Fe(II), and ascorbate.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction (e.g., by adding a strong acid or organic solvent).

  • Product Detection and Quantification:

    • Analyze the reaction mixture by LC-MS to detect the formation of the product.

    • Quantify the product by creating a standard curve with a synthesized or commercially available standard.

    • For kinetic analysis, vary the substrate concentration and measure the initial reaction velocity to determine Km and Vmax values.

Conclusion and Future Perspectives

The study of this compound and related diazo-containing natural products has unveiled a fascinating array of enzymatic strategies for the construction of the rare and reactive diazo functional group. While the complete biosynthetic pathway of this compound is now understood, a direct quantitative comparison with other pathways remains a key area for future investigation. Such studies, focusing on enzyme kinetics and heterologous production yields, will be crucial for evaluating the potential of these biocatalysts for synthetic biology and drug development applications. The unique enzymes discovered in these pathways, particularly the diazotases and the unprecedented α/β hydrolase AzpM, represent a valuable toolkit for the chemoenzymatic synthesis of novel bioactive compounds. Further exploration of the vast genomic data of microorganisms will likely uncover more novel enzymes and pathways for the biosynthesis of these intriguing molecules.

References

Independent Verification of Alazopeptin's Antitrypanosomal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alazopeptin's antitrypanosomal activity with other established drugs, supported by experimental data. Detailed methodologies for key experiments are included to facilitate independent verification and further research.

Comparative Efficacy of Antitrypanosomal Agents

The following table summarizes the in vitro and in vivo activities of this compound and other commercially available drugs against various Trypanosoma species. This data is compiled from multiple independent studies to provide a comprehensive overview for researchers.

CompoundTrypanosoma SpeciesIn Vitro IC50 (µg/mL)In Vivo ModelIn Vivo EfficacyCytotoxicity (CC50 in L6 cells, µg/mL)Selectivity Index (SI)Reference
This compound T. b. brucei (S427)0.04Mouse10 mg/kg/day increased mean survival time1.1929.75[1]
T. b. rhodesiense (STIB900)0.01--1.19119[1]
Suramin T. b. brucei (S427)0.01Mouse5 mg/kg cured all mice>100>10000[1]
T. b. rhodesiense (STIB900)0.003-->100>33333[1]
Eflornithine T. b. brucei (S427)1.74Mouse500 mg/kg/day showed no effect>100>57[1]
T. b. rhodesiense (STIB900)1.70-->100>58
Benznidazole T. cruzi~1-5 µMMouseEffective in acute phaseVariesVaries
Nifurtimox T. cruzi~1-10 µMMouseEffective in acute phaseVariesVaries
Fexinidazole T. b. gambiense-HumanOral treatment for both stages of HAT--
Melarsoprol T. b. gambiense, T. b. rhodesiense-HumanEffective in late-stage HAT, but with high toxicity--

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50). A higher SI indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

In Vitro Antitrypanosomal Activity Assay

This protocol is adapted from the methodology described by In-Nam, et al. (2009).

1. Parasite Culture:

  • Bloodstream forms of Trypanosoma brucei brucei (e.g., S427 strain) or Trypanosoma brucei rhodesiense (e.g., STIB900 strain) are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

2. Drug Preparation:

  • A stock solution of this compound (or other test compounds) is prepared in an appropriate solvent (e.g., DMSO or water).

  • Serial dilutions of the stock solution are made in the culture medium to achieve the desired final concentrations.

3. Assay Procedure:

  • Parasites are seeded into 96-well microplates at a density of 2 x 10^4 cells/mL.

  • The serially diluted test compounds are added to the wells. A negative control (medium only) and a positive control (a known antitrypanosomal drug like suramin) are included.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

4. Viability Assessment:

  • After incubation, resazurin solution is added to each well, and the plates are incubated for another 4-6 hours.

  • The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm). The fluorescence intensity is proportional to the number of viable parasites.

5. Data Analysis:

  • The percentage of parasite growth inhibition is calculated relative to the negative control.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Antitrypanosomal Activity Assay in a Mouse Model

This protocol is a generalized representation based on common practices in the field.

1. Animal Model:

  • Female ICR mice (or other suitable strain) weighing approximately 20-25g are used.

  • Animals are housed under standard laboratory conditions with access to food and water ad libitum.

2. Infection:

  • Mice are infected intraperitoneally with 1 x 10^4 bloodstream forms of Trypanosoma brucei brucei (e.g., S427 strain).

3. Drug Administration:

  • Treatment is initiated 24 hours post-infection.

  • This compound (or other test compounds) is administered daily for a specified period (e.g., 4 days) at various doses (e.g., 1, 5, 10 mg/kg/day) via an appropriate route (e.g., intraperitoneal or oral).

  • A control group receives the vehicle only.

4. Monitoring:

  • Parasitemia is monitored daily by microscopic examination of a tail blood smear.

  • The number of parasites is estimated using a hemocytometer.

  • The survival of the mice is recorded daily.

5. Efficacy Evaluation:

  • The efficacy of the treatment is evaluated based on the reduction in parasitemia and the increase in the mean survival time of the treated mice compared to the control group.

  • A curative effect is noted if no parasites are detected in the blood for a defined period post-treatment (e.g., 30 days).

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay p_culture Parasite Culture (T. brucei) drug_prep_vitro Drug Dilution incubation Incubation (72h) drug_prep_vitro->incubation viability Viability Assay (Resazurin) incubation->viability ic50 IC50 Determination viability->ic50 infection Mouse Infection (T. brucei) drug_admin Drug Administration infection->drug_admin monitoring Monitoring (Parasitemia, Survival) drug_admin->monitoring efficacy Efficacy Evaluation monitoring->efficacy start Start start->p_culture start->infection

Caption: Workflow for in vitro and in vivo antitrypanosomal activity screening.

Proposed Mechanism of Action of this compound in Trypanosoma

This compound is a tripeptide containing two molecules of 6-diazo-5-oxo-L-norleucine (DON). DON is a known inhibitor of CTP synthetase, an essential enzyme for pyrimidine biosynthesis in Trypanosoma brucei.

mechanism_of_action cluster_parasite Trypanosoma Cell utp UTP ctp_synthetase CTP Synthetase utp->ctp_synthetase ctp CTP ctp_synthetase->ctp apoptosis Apoptosis ctp_synthetase->apoptosis Inhibition leads to nucleic_acid Nucleic Acid Synthesis (DNA, RNA) ctp->nucleic_acid cell_division Cell Division & Proliferation nucleic_acid->cell_division This compound This compound (contains DON) This compound->ctp_synthetase Inhibits

Caption: Proposed inhibition of CTP synthetase in Trypanosoma by this compound.

References

Comparative Cytotoxicity of Alazopeptin: A Focus on Cancerous vs. Healthy Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Alazopeptin's Selective Antitumor Activity

This compound, a tripeptide antibiotic, has long been recognized for its potential as an antitumor agent. Its cytotoxic activity is primarily attributed to its constituent, 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1] Cancer cells often exhibit a heightened dependence on glutamine for their rapid proliferation and survival, a phenomenon known as "glutamine addiction."[2][3] This metabolic vulnerability presents a key target for therapeutic intervention. This guide provides a comparative analysis of the cytotoxic effects of this compound's active component, DON, on cancerous versus healthy cells, supported by available experimental data and detailed methodologies.

Quantitative Analysis of Cytotoxicity

The selective cytotoxicity of a compound is a critical determinant of its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. While comprehensive comparative data for this compound itself is limited, studies on its active metabolite, DON, provide valuable insights into its selective action. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard measure of cytotoxicity.

Cell LineCell TypeCompoundIC50 Value (µM)
P493BHuman B-cell lymphoma6-diazo-5-oxo-L-norleucine (DON)10.0 ± 0.11
H69Human small cell lung cancer6-diazo-5-oxo-L-norleucine (DON)~9.95
DU4475Human breast cancer6-diazo-5-oxo-L-norleucine (DON)~11.8
BONHuman carcinoid tumor6-diazo-5-oxo-L-norleucine (DON)< 10
Hs578T (HALow)Human triple-negative breast cancer6-diazo-5-oxo-L-norleucine (DON)Showed ~40% decrease in cell number at 2.5 µM after 72 hours
Hs578T (HAHigh)Human triple-negative breast cancer6-diazo-5-oxo-L-norleucine (DON)Showed ~30% decrease in cell number at 2.5 µM after 72 hours
CHOChinese hamster ovary (non-cancerous)6-diazo-5-oxo-L-norleucine (DON)Data on specific IC50 not available, but used as a control for toxicity studies.[4]

Note: The data presented is compiled from various studies and direct comparative experiments under identical conditions are limited. The cytotoxicity of DON can vary depending on the specific cell line and experimental conditions.

Mechanism of Action: Exploiting Glutamine Dependence

DON exerts its cytotoxic effects by acting as a competitive inhibitor of several key enzymes involved in glutamine metabolism.[5] By mimicking glutamine, DON binds to the active sites of these enzymes, leading to a cascade of events that preferentially impact rapidly dividing cancer cells.

Glutamine Extracellular Glutamine SLC1A5 SLC1A5/ASCT2 Transporter Glutamine->SLC1A5 Uptake IntraGlutamine Intracellular Glutamine SLC1A5->IntraGlutamine GLS Glutaminase (GLS) IntraGlutamine->GLS Catalysis Biosynthesis Nucleotide, Amino Acid, Lipid Biosynthesis IntraGlutamine->Biosynthesis Nitrogen Donation DON 6-Diazo-5-oxo-L-norleucine (DON) DON->GLS Inhibition DON->Biosynthesis Inhibition Glutamate Glutamate GLS->Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG TCA TCA Cycle alphaKG->TCA MetabolicStress Metabolic Stress TCA->MetabolicStress Biosynthesis->MetabolicStress ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis MetabolicStress->ROS MetabolicStress->Apoptosis

Caption: Mechanism of DON-induced cytotoxicity in cancer cells.

The inhibition of glutamine metabolism by DON leads to:

  • Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The conversion of glutamine to α-ketoglutarate is a crucial anaplerotic reaction that replenishes the TCA cycle, providing energy and biosynthetic precursors. DON's inhibition of this process leads to metabolic stress.

  • Inhibition of Nucleotide and Amino Acid Synthesis: Glutamine is a primary nitrogen donor for the synthesis of purines, pyrimidines, and other non-essential amino acids, all of which are vital for cell growth and division.

  • Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Depletion of glutamine can lead to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.

  • Induction of Apoptosis: The culmination of metabolic stress and oxidative damage triggers programmed cell death, or apoptosis, in cancer cells.

The selective toxicity of DON is thought to arise from the fact that many cancer cells have a much higher rate of glutamine uptake and metabolism compared to normal cells, making them more susceptible to the effects of glutamine antagonism.

Experimental Protocols

The following is a representative protocol for a comparative cytotoxicity study using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

Objective: To determine and compare the IC50 values of a test compound (e.g., this compound or DON) on a panel of cancerous and healthy cell lines.
Materials:
  • Selected cancerous and healthy cell lines

  • Complete cell culture medium (specific to each cell line)

  • Test compound (this compound or DON)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed the cells into 96-well plates at a predetermined optimal density for each cell line (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Start Start Seed Seed Cancerous & Healthy Cell Lines in 96-well plates Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of This compound/DON Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for comparative cytotoxicity assessment.

Conclusion

The available evidence strongly suggests that the cytotoxic activity of this compound, mediated by its active component DON, exhibits a degree of selectivity for cancerous cells over healthy cells. This selectivity is rooted in the metabolic reprogramming of many cancer types, specifically their increased reliance on glutamine. While more comprehensive, direct comparative studies are needed to fully elucidate the therapeutic potential of this compound, the existing data underscores the promise of targeting glutamine metabolism as a viable anticancer strategy. The provided experimental protocol offers a standardized framework for researchers to further investigate the comparative cytotoxicity of this compound and other glutamine antagonists in various cancer and normal cell models.

References

Safety Operating Guide

Proper Disposal of Alazopeptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Alazopeptin, ensuring the protection of laboratory personnel and adherence to environmental regulations.

This compound, a tripeptide containing two residues of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), requires careful handling and disposal due to its chemical properties.[1] The presence of the diazo functional group suggests that this compound should be treated as a potentially hazardous substance.[2][3][4] This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, drawing from safety data for its primary constituent, DON, and general protocols for diazo compounds.

Hazardous Waste Classification

This compound should be managed as hazardous waste. Its primary active component, 6-diazo-5-oxo-L-norleucine (DON), is classified as a hazardous substance.[3] Wastes are generally categorized by the Environmental Protection Agency (EPA) into listed (F, K, P, and U lists) and characteristic (ignitable, corrosive, reactive, or toxic) wastes. While this compound itself is not specifically listed, the toxic nature of DON and the potential reactivity of the diazo group warrant its disposal as hazardous waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment should always be worn to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact. Diazo compounds can cause skin irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and potential eye irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Ventilation A well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spills:

  • Notification: Alert colleagues in the immediate vicinity.

  • PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Use dry clean-up procedures and avoid generating dust.

  • Cleanup: Vacuum or sweep up the material. The vacuum cleaner should be fitted with a HEPA filter. To prevent dusting, the material can be dampened with water before sweeping.

  • Collection: Place the spilled material and any contaminated absorbent materials into a suitable, clearly labeled container for disposal as hazardous waste.

Major Spills:

  • Evacuation: Clear the area of all personnel and move upwind.

  • Notification: Immediately contact your institution's EHS or emergency response team.

  • Ventilation: Ensure the area is well-ventilated.

  • Cleanup: Cleanup should only be performed by trained personnel.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab neutralization may be a viable option for some diazo compounds but should only be performed if explicitly permitted and outlined by your institution's EHS office.

  • Waste Identification and Segregation:

    • Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless approved by your EHS department.

  • Waste Container Requirements:

    • The container must be compatible with the chemical, structurally sound, and have a secure, tightly fitting lid.

    • The exterior of the container must be kept clean and free from contamination.

  • Labeling of Hazardous Waste:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound waste."

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

      • The name of the principal investigator or laboratory supervisor.

  • On-Site Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is away from incompatible materials. Diazo compounds can be incompatible with acids and oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Experimental Protocol: In-Lab Neutralization (for select diazo compounds)

Note: This is a general procedure for the neutralization of some diazoketones and should not be performed for this compound without explicit approval and a specific protocol from your institution's EHS department. This information is provided for educational purposes to illustrate a potential chemical deactivation method.

Objective: To convert a reactive diazoketone into a less hazardous, more stable compound through controlled acidification.

Materials:

  • Diazoketone waste solution (<0.5 M in a suitable solvent)

  • 1 M Acetic Acid in the same solvent

  • Ice bath

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., three-necked flask with a nitrogen inlet and an outlet bubbler)

  • Personal Protective Equipment (PPE)

Procedure:

  • All operations must be conducted in a fume hood.

  • Cool the diazoketone waste solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the 1 M acetic acid solution dropwise to the cooled diazoketone solution.

  • Monitor the reaction for the cessation of nitrogen gas evolution and the disappearance of the characteristic yellow color of the diazo compound. These are visual indicators of complete decomposition.

  • Once the reaction is complete, the resulting solution can be neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The final neutralized solution is then disposed of as flammable liquid hazardous waste, following institutional guidelines.

Below is a diagram illustrating the workflow for the proper disposal of this compound.

Alazopeptin_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate spill_cleanup Follow Spill Cleanup Protocol ppe->spill_cleanup container Use a Compatible, Labeled Hazardous Waste Container segregate->container labeling Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EHS/Licensed Waste Disposal storage->pickup end End: Proper Disposal pickup->end spill->ppe Ensure PPE is worn spill_cleanup->segregate Collect spill debris

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alazopeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Alazopeptin. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this potent antineoplastic and antitrypanosomal agent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is synthesized from safety protocols for hazardous compounds and data on related diazo-containing molecules.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Purpose
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.To prevent skin contact with the compound.
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.To protect the eyes from splashes and aerosols.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or when there is a risk of aerosol generation. Work should be conducted in a certified chemical fume hood.To prevent inhalation of the compound.
Foot Protection Closed-toe shoes.To protect feet from spills.

Hazard Assessment and Mitigation

This compound is a tripeptide antibiotic with antitumor activity. While specific toxicity data for this compound is limited, its structure, containing two molecules of 6-diazo-5-oxo-L-norleucine, warrants a high degree of caution. Diazo compounds can be toxic and potentially carcinogenic. A study on a related compound, diazoaminobenzene, indicated potential for methemoglobinemia, Heinz body formation, and skin lesions, and it is predicted to be a carcinogen.

Key Hazard Information
Hazard Type Description Source of Information
Acute Toxicity (Oral) Harmful if swallowed.General SDS for hazardous chemicals[1][2]
Skin Irritation May cause skin irritation.General SDS for hazardous chemicals[3]
Eye Irritation May cause serious eye irritation or damage.General SDS for hazardous chemicals
Respiratory Irritation May cause respiratory tract irritation.General SDS for hazardous chemicals
Carcinogenicity Potential carcinogen due to the presence of diazo groups.Toxicity data for related diazo compounds.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach to handling this compound is paramount. The following workflow is designed to minimize exposure and ensure a safe operational environment.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_weigh 4. Weigh this compound in Fume Hood prep_materials->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve exp_procedure 6. Conduct Experimental Procedure handle_dissolve->exp_procedure cleanup_decontaminate 7. Decontaminate Work Surfaces exp_procedure->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 9. Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be treated as hazardous.

Waste Type Disposal Protocol
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a biohazard bag.
Contaminated PPE (e.g., gloves, lab coat) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Liquid Waste Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. This procedure should be performed in a chemical fume hood while wearing all recommended PPE.

  • Calculate the required mass of this compound needed to achieve the desired concentration and volume.

  • Tare a clean, dry microcentrifuge tube on an analytical balance inside the fume hood.

  • Carefully weigh the calculated mass of this compound powder into the tared tube.

  • Add the appropriate solvent (e.g., DMSO, sterile water) to the tube using a calibrated micropipette.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Label the stock solution container clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature, protected from light.

Understanding the Target: General Antitumor Signaling Pathways

While the specific signaling pathway targeted by this compound is not well-documented, its antitumor properties suggest it may interfere with common pathways that regulate cell growth, proliferation, and survival. The following diagram illustrates a generalized view of such pathways often targeted by anticancer agents.

Figure 2. Generalized signaling pathways often targeted by antitumor agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alazopeptin
Reactant of Route 2
Reactant of Route 2
Alazopeptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.